Product packaging for Ethyl 3-(chlorosulfonyl)propanoate(Cat. No.:CAS No. 103472-25-9)

Ethyl 3-(chlorosulfonyl)propanoate

Cat. No.: B019919
CAS No.: 103472-25-9
M. Wt: 200.64 g/mol
InChI Key: JIQDEHYHHKZBRI-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H9ClO4S and its molecular weight is 200.64 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO4S B019919 Ethyl 3-(chlorosulfonyl)propanoate CAS No. 103472-25-9

Properties

IUPAC Name

ethyl 3-chlorosulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQDEHYHHKZBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399636
Record name ethyl 3-(chlorosulfonyl)propanoate
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Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103472-25-9
Record name ethyl 3-(chlorosulfonyl)propanoate
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Record name ethyl 3-(chlorosulfonyl)propanoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-(chlorosulfonyl)propanoate, a bifunctional reagent with significant potential in chemical synthesis and pharmaceutical research. We will delve into its chemical and physical properties, explore its synthesis, detail its reactivity, and discuss its applications as a versatile building block in the development of novel therapeutics.

Introduction to a Versatile Reagent

This compound, also known by its synonym 2-Carboethoxyethylsulfonyl chloride, is a valuable chemical intermediate characterized by the presence of two key functional groups: an ethyl ester and a sulfonyl chloride.[1] This dual functionality makes it a highly versatile tool for organic chemists, particularly in the field of medicinal chemistry. The sulfonyl chloride group provides a reactive handle for the formation of sulfonamides, sultones, and sulfonic esters, while the ethyl ester can be hydrolyzed to a carboxylic acid or participate in various ester-based transformations. This unique combination allows for the introduction of a flexible three-carbon spacer with a sulfonyl linkage, a motif of interest in the design of bioactive molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 103472-25-9[1][2]
Molecular Formula C5H9ClO4S[1][2]
Molecular Weight 200.64 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2-Carboethoxyethylsulfonyl chloride, Ethyl 3-(chlorosulfonyl)propionate[1]
Appearance Liquid (Physical form may vary)
Storage Temperature Store under inert gas at 2-8°C[3]

Synthesis of this compound: A Plausible Approach

The likely precursor for the synthesis is 3-(ethoxycarbonyl)propane-1-thiol. The synthesis would proceed via the following key transformation:

Synthesis_of_Ethyl_3_chlorosulfonylpropanoate start 3-(Ethoxycarbonyl)propane-1-thiol reagents Oxidative Chlorination (e.g., Cl2, H2O or NCS, HCl) start->reagents Reacts with product This compound reagents->product To yield

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Oxidative Chlorination

This protocol is a generalized procedure based on common laboratory practices for the synthesis of sulfonyl chlorides from thiols.

Materials:

  • 3-(ethoxycarbonyl)propane-1-thiol

  • Chlorine gas (or N-chlorosuccinimide)

  • Hydrochloric acid (if using NCS)

  • Inert solvent (e.g., dichloromethane, acetic acid)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve 3-(ethoxycarbonyl)propane-1-thiol in a suitable inert solvent. Cool the solution in an ice bath.

  • Chlorination:

    • Method A (Chlorine Gas): Bubble chlorine gas through the stirred solution while maintaining the temperature at 0-5 °C. The reaction is exothermic and should be monitored carefully.

    • Method B (N-chlorosuccinimide): Add N-chlorosuccinimide portion-wise to the cooled solution, followed by the slow addition of dilute hydrochloric acid.[4]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench any excess chlorine. Wash the reaction mixture with cold water and then with a saturated sodium bicarbonate solution to remove acidic byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles.

Reaction with Amines: Synthesis of Sulfonamides

The reaction with primary and secondary amines is a cornerstone of its application, leading to the formation of stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Sulfonamide_Formation reactant1 This compound product Ethyl 3-(N-alkyl/dialkylsulfamoyl)propanoate reactant1->product + reactant2 Primary or Secondary Amine (R-NH2 or R2NH) reactant2->product byproduct HCl product->byproduct + (neutralized by base)

Caption: General reaction scheme for sulfonamide formation.

This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of sulfonamide-containing compounds, which are known to exhibit diverse biological activities.

Reaction with Alcohols: Synthesis of Sulfonic Esters

Similarly, this compound reacts with alcohols in the presence of a base to form sulfonic esters. This reaction follows a nucleophilic addition-elimination mechanism.[5]

Sulfonic_Ester_Formation reactant1 This compound product Ethyl 3-(alkoxysulfonyl)propanoate reactant1->product + reactant2 Alcohol (R-OH) reactant2->product byproduct HCl product->byproduct + (neutralized by base)

Caption: General reaction scheme for sulfonic ester formation.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a highly attractive building block in drug discovery.

As a Bifunctional Linker in Bioconjugation

In the field of bioconjugation, chemical linkers are used to covalently attach molecules, such as drugs, to biomolecules like proteins or antibodies.[6] this compound can serve as a precursor to such linkers. The sulfonyl chloride can react with a nucleophilic residue on a protein (e.g., the epsilon-amino group of lysine) to form a stable sulfonamide bond. The ethyl ester can then be hydrolyzed to a carboxylic acid, which can be further functionalized, for example, by coupling to a drug molecule using carbodiimide chemistry. This creates a stable, flexible linker connecting the protein and the drug.

Scaffold for Novel Drug Candidates

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide range of approved drugs, including antibiotics, diuretics, and anticonvulsants. By reacting this compound with a diverse library of amines, a collection of novel sulfonamide-containing compounds can be readily synthesized. The ethyl ester group provides a point for further structural diversification, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Synthesis of Heterocyclic Compounds

The reactivity of both the sulfonyl chloride and the ester group can be harnessed for the synthesis of various heterocyclic systems, which are often the core structures of biologically active compounds. For instance, intramolecular reactions or multi-step sequences involving this reagent can lead to the formation of novel ring systems with potential therapeutic applications.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is also sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly in the realm of drug discovery. Its bifunctional nature allows for the straightforward introduction of a sulfonamide or sulfonic ester linkage along with a modifiable ester group. This enables its use as a linker in bioconjugation and as a scaffold for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of the next generation of therapeutics.

References

A Technical Guide to Ethyl 3-(chlorosulfonyl)propanoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth overview of Ethyl 3-(chlorosulfonyl)propanoate, a versatile reagent with significant applications in pharmaceutical synthesis. This document will cover its chemical identity, synthesis, key reactions, and its role in the development of targeted therapeutics, with a particular focus on the synthesis of carbonic anhydrase inhibitors.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 103472-25-9[1][2][3]

  • Molecular Formula: C₅H₉ClO₄S[1]

  • Molecular Weight: 200.64 g/mol [1]

  • Structure:

    Synonyms: 2-Carboethoxyethylsulfonyl chloride, Ethyl 3-(chlorosulphonyl)propionate

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is provided below.

PropertyValueSource
Molecular Weight200.64 g/mol PubChem[4]
AppearanceColorless to light yellow liquidInferred from related compounds
Boiling PointDecomposes upon heatingGeneral knowledge of sulfonyl chlorides
SolubilitySoluble in most organic solventsGeneral knowledge of sulfonyl chlorides
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaledH335: May cause respiratory irritationPubChem[4]

Safety Precautions: Due to its corrosive and reactive nature, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative chlorination of its corresponding thiol precursor, Ethyl 3-mercaptopropionate. This transformation is a standard method for the preparation of sulfonyl chlorides.

Synthesis of the Precursor: Ethyl 3-mercaptopropionate

The precursor, Ethyl 3-mercaptopropionate (CAS 5466-06-8), can be synthesized via Fischer esterification of 3-mercaptopropionic acid with ethanol.[5][6]

Reaction:

A representative protocol for this esterification is as follows:

Experimental Protocol: Synthesis of Ethyl 3-mercaptopropionate [5]

  • Combine 3-mercaptopropionic acid (1.0 eq) and ethanol (excess, e.g., 3-5 eq).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-mercaptopropionate.

Oxidative Chlorination to this compound

The conversion of Ethyl 3-mercaptopropionate to this compound involves its oxidation in the presence of a chlorinating agent.

Reaction:

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Dissolve Ethyl 3-mercaptopropionate (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.

  • Cool the solution in an ice-water bath.

  • Bubble chlorine gas through the solution or add a chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction with cold water.

  • Extract the product with an organic solvent and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound, which can be purified by vacuum distillation if necessary.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles, most notably amines, to form stable sulfonamides. This functionality is a cornerstone in the design of various therapeutic agents.

Sulfonamide Formation: A Gateway to Bioactivity

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted sulfonamides.

Reaction:

Experimental Protocol: General Synthesis of N-substituted Ethyl 3-(sulfamoyl)propanoates

  • Dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

A prominent application of this chemistry is in the synthesis of carbonic anhydrase inhibitors.[7][8] These drugs are used to treat glaucoma, altitude sickness, and certain types of epilepsy. The sulfonamide moiety is a critical pharmacophore that binds to the zinc ion in the active site of the carbonic anhydrase enzyme.[9][10]

The ethyl propanoate portion of the molecule can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex drug candidates.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations discussed in this guide.

G cluster_0 Synthesis of this compound 3-Mercaptopropionic_acid 3-Mercaptopropionic acid Ethyl_3_mercaptopropionate Ethyl 3-mercaptopropionate 3-Mercaptopropionic_acid->Ethyl_3_mercaptopropionate   Ethanol, H+ Ethyl_3_chlorosulfonyl_propanoate This compound Ethyl_3_mercaptopropionate->Ethyl_3_chlorosulfonyl_propanoate   Cl2, H2O

Caption: Synthesis of this compound.

G cluster_1 Application in Drug Synthesis Ethyl_3_chlorosulfonyl_propanoate This compound Sulfonamide N-substituted Ethyl 3-(sulfamoyl)propanoate Ethyl_3_chlorosulfonyl_propanoate->Sulfonamide Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide   Base Carbonic_Anhydrase_Inhibitor Carbonic Anhydrase Inhibitor Sulfonamide->Carbonic_Anhydrase_Inhibitor   Further Modification

Caption: Synthesis of Carbonic Anhydrase Inhibitors.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its ability to readily form sulfonamides makes it particularly useful for the synthesis of carbonic anhydrase inhibitors and other therapeutic agents. The synthetic routes to this compound are straightforward, and its reactivity is well-defined, allowing for its reliable incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage its potential in the creation of novel pharmaceuticals.

References

Synthesis of "Ethyl 3-(chlorosulfonyl)propanoate" for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis of Ethyl 3-(chlorosulfonyl)propanoate

Abstract

This compound is a valuable bifunctional reagent in organic synthesis, serving as a versatile building block for the introduction of the 2-(ethoxycarbonyl)ethanesulfonyl moiety. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where sulfonyl-containing groups are integral pharmacophores. This guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of this compound via the oxidative chlorination of Ethyl 3-mercaptopropionate. The document elucidates the underlying reaction mechanism, furnishes a detailed step-by-step experimental protocol, and addresses critical safety considerations, purification techniques, and analytical characterization.

Introduction and Significance

This compound, with CAS number 103472-25-9, is an aliphatic sulfonyl chloride functionalized with an ethyl ester.[1][2][3] This unique structure allows for sequential or orthogonal reactions, making it a powerful tool for constructing complex molecular architectures. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. The ethyl ester provides a handle for further transformations, such as hydrolysis, amidation, or reduction.

The prevalence of sulfonamides in pharmaceuticals underscores the importance of reagents like this compound.[4] This guide is designed for researchers and scientists, offering a robust and reproducible protocol grounded in established chemical principles for its preparation.

Chemical Properties and Safety Mandates

Compound Data
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 103472-25-9[2][3]
Molecular Formula C₅H₉ClO₄S[2][3]
Molecular Weight 200.64 g/mol [2][3]
Appearance Expected to be a liquid-
Hazards Corrosive, Irritant, Harmful if swallowed/inhaled/in contact with skin[2]
Critical Safety Protocols

The synthesis of this compound involves highly corrosive and toxic reagents, including chlorine gas and strong acids. The product itself is a sulfonyl chloride, which is moisture-sensitive and corrosive. A thorough risk assessment must be conducted before commencing any experimental work. [5]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene).[6][7] For handling chlorine gas or concentrated reagents, a face shield and working within a certified chemical fume hood are mandatory.[8]

  • Chlorine Gas Handling: Chlorine is a highly toxic respiratory irritant. All operations involving chlorine gas must be performed in a well-ventilated chemical fume hood. A gas scrubber containing a sodium thiosulfate or sodium hydroxide solution should be prepared to neutralize any excess chlorine gas.

  • Corrosive Reagents: Reagents like hydrochloric acid and the product, this compound, cause severe skin burns and eye damage.[2][9] An emergency safety shower and eyewash station must be immediately accessible.[6][9]

  • Reaction Quenching: The reaction is exothermic. Controlled addition of reagents and maintaining low temperatures are critical. Spills should be neutralized cautiously with an appropriate agent like sodium bicarbonate, not water, as sulfonyl chlorides react violently with water.[7][9]

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations for hazardous waste.

Synthetic Strategy: Oxidative Chlorination

The most direct and efficient laboratory method for preparing this compound is the oxidative chlorination of its thiol precursor, Ethyl 3-mercaptopropionate.

Overall Reaction Scheme

cluster_main Overall Reaction start Ethyl 3-mercaptopropionate (C₅H₁₀O₂S) product This compound (C₅H₉ClO₄S) start->product Oxidative Chlorination reagents + 3 Cl₂2 H₂O byproduct + 5 HCl

Caption: Reaction scheme for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds through the oxidation of the thiol group by chlorine in an aqueous medium. While the precise mechanism can be complex, a plausible pathway involves the following key stages:

  • Initial Oxidation: The thiol is oxidized by chlorine to form a sulfenyl chloride intermediate (R-SCl).

  • Hydrolysis and Further Oxidation: The sulfenyl chloride is highly reactive and can undergo hydrolysis to a sulfenic acid (R-SOH), which is then rapidly oxidized further.

  • Formation of Sulfonyl Chloride: Stepwise oxidation by chlorine in the presence of water ultimately converts the sulfur center to the +6 oxidation state, forming the sulfonyl chloride. The overall process consumes three equivalents of chlorine and two equivalents of water per equivalent of thiol.

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis. Adjust quantities accordingly for different scales.

Reagents and Materials
Reagent/MaterialCAS NumberQuantityMolar Eq.Notes
Ethyl 3-mercaptopropionate5466-06-810.0 g (8.9 mL)1.0Purity ≥95%[10]
Dichloromethane (DCM)75-09-2150 mL-Anhydrous
Concentrated HCl7647-01-0~5 mL-For acidification
Chlorine (Cl₂) Gas7782-50-5~16.0 g3.0Use in a lecture bottle with a regulator
Deionized Water7732-18-550 mL-For reaction medium
Sodium Bicarbonate (NaHCO₃)144-55-8As needed-For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6As needed-For drying
Celite®61790-53-2As needed-For filtration
Step-by-Step Methodology
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, a gas dispersion tube connected to a chlorine gas cylinder, and a gas outlet connected to a scrubber (containing 1 M NaOH or Na₂S₂O₃).

  • Initial Charge: Charge the flask with Ethyl 3-mercaptopropionate (10.0 g, 74.5 mmol), dichloromethane (75 mL), and deionized water (50 mL).

  • Acidification & Cooling: Add concentrated HCl (~5 mL) to the stirred mixture. Cool the flask to -5 to 0 °C using an ice-salt bath. An efficient cooling bath is crucial to control the reaction exotherm.

  • Chlorine Addition: Once the temperature is stable, begin bubbling chlorine gas through the mixture at a slow but steady rate. Monitor the reaction temperature closely and adjust the chlorine flow to maintain the temperature below 5 °C.

  • Reaction Monitoring: The reaction mixture will typically turn yellow-green due to dissolved chlorine. The reaction is complete when the exotherm ceases and the two-phase system becomes a clear, single phase (or the organic layer becomes clear). This typically takes 1-2 hours. A TLC analysis can be performed on a quenched aliquot to confirm the consumption of the starting material.

  • Quenching: Stop the chlorine flow and purge the system with nitrogen or argon for 15-20 minutes to remove any excess dissolved chlorine.

  • Work-up & Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the lower organic layer (DCM).

    • Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove HCl and other acidic byproducts. Caution: CO₂ evolution will occur during the bicarbonate wash. Vent the funnel frequently.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35-40 °C to prevent product degradation.

  • Purification: The crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation or flash column chromatography on silica gel can be employed.[11][12]

Expected Yield and Characterization
  • Yield: Typical yields for this transformation are in the range of 70-90%.

  • Appearance: A colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

    • δ 3.80 (t, J = 7.5 Hz, 2H, -CH₂ SO₂Cl)

    • δ 3.10 (t, J = 7.5 Hz, 2H, -C(=O)CH₂ -)

    • δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 169.5 (C=O)

    • δ 62.5 (-C H₂SO₂Cl)

    • δ 61.0 (-OC H₂CH₃)

    • δ 28.0 (-C(=O)C H₂-)

    • δ 14.0 (-OCH₂C H₃)

  • IR (neat, cm⁻¹):

    • ~1735 (C=O stretch, ester)

    • ~1370 & ~1165 (S=O asymmetric and symmetric stretch, sulfonyl chloride)

Visualized Synthesis Workflow

The following diagram outlines the complete laboratory workflow from preparation to final analysis.

References

An In-depth Technical Guide to the Reactivity of Ethyl 3-(chlorosulfonyl)propanoate with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Ethyl 3-(chlorosulfonyl)propanoate (ECP) is a hetero-bifunctional chemical linker of significant interest in bioconjugation, chemical biology, and pharmaceutical sciences. Its utility stems from two distinct reactive centers: a highly electrophilic sulfonyl chloride group (-SO₂Cl) and an ethyl ester. This guide provides a comprehensive technical overview of the core reactivity of ECP, focusing specifically on its conjugation with amino acid residues. We will explore the fundamental reaction mechanisms, dissect the factors governing selectivity and yield, provide actionable experimental protocols, and discuss the stability of the resultant linkages. Our objective is to equip researchers with the foundational knowledge and practical insights required to effectively utilize ECP in their development pipelines.

Introduction: The Molecular Logic of this compound

This compound, also known as 2-Carboethoxyethylsulfonyl chloride, is structured with a sulfonyl chloride at one end of a propyl chain and an ethyl ester at the other[1]. This architecture makes it an ideal reagent for covalently modifying biological macromolecules like proteins. The sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic amino acid side chains to form stable sulfonamide bonds[2][3]. The ethyl ester, being less reactive, can be preserved during the initial conjugation and subsequently hydrolyzed to reveal a carboxylic acid, providing a handle for further modifications or for altering the physicochemical properties of the conjugate.

The formation of the sulfonamide linkage is central to the application of ECP. This bond is exceptionally stable under a wide range of physiological and chemical conditions, a desirable trait for therapeutic conjugates and diagnostic reagents where linker integrity is paramount[4][5].

Core Reaction Mechanism: Sulfonamide Bond Formation

The primary reaction between ECP and an amino acid is the sulfonylation of a primary or secondary amine, a classic example of nucleophilic acyl substitution at a sulfur center. The most common target on a protein is the ε-amino group of a lysine residue or the α-amino group of the N-terminus[6][7].

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a deprotonated amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻) as a leaving group.

  • Deprotonation: A base in the reaction medium removes the proton from the nitrogen atom, yielding the final, stable sulfonamide product and hydrochloric acid (HCl), which is neutralized by the base[2][3].

This reaction is highly dependent on the nucleophilicity of the amine, which is, in turn, governed by the pH of the reaction medium.

Caption: Figure 1: Reaction Mechanism of ECP with a Primary Amine.

Amino Acid Reactivity and Selectivity

The selectivity of ECP conjugation is predominantly dictated by the nucleophilicity of the amino acid side chains and the reaction conditions, particularly pH.

Primary Targets: Lysine and the N-Terminus
  • Lysine (Lys): The ε-amino group of lysine is the most common target for sulfonyl chlorides. The pKa of this group is typically around 10.4 in solution, meaning it is mostly protonated (non-nucleophilic) at physiological pH[8]. To achieve efficient reaction, the pH must be raised to a basic range (typically pH 8.5-9.5) to increase the population of the deprotonated, nucleophilic form.

  • N-terminal α-Amino Group: The N-terminal amine of a protein generally has a lower pKa (around 7.6-8.2) than the lysine side chain[9][10]. This makes it more nucleophilic at neutral or slightly basic pH, offering a potential route for site-selective modification over the more abundant lysine residues.

Competing Reactions and Hydrolysis

A critical competing reaction in aqueous media is the hydrolysis of the sulfonyl chloride group to form the corresponding sulfonic acid[11][12]. This process consumes the reagent and reduces conjugation efficiency.

  • Aminolysis vs. Hydrolysis: The rate of reaction with amines (aminolysis) is generally much faster than the rate of hydrolysis. However, at very high pH, the concentration of hydroxide ions (OH⁻) increases, accelerating hydrolysis[13]. Therefore, a careful balance of pH is required to maximize the aminolysis-to-hydrolysis ratio. While sulfonyl chlorides are susceptible to hydrolysis, their low aqueous solubility can sometimes protect them, allowing them to precipitate from the reaction mixture before hydrolysis occurs[11][12].

Potential Off-Target Reactivity

Under certain conditions, other nucleophilic amino acid residues can react with sulfonyl chlorides, leading to non-specific modifications.

  • Cysteine (Cys): The thiol side chain of cysteine is a potent nucleophile in its thiolate form (S⁻). The pKa of the cysteine thiol is typically ~8.3 but can be significantly lower depending on the local protein microenvironment[14]. At pH values where a significant thiolate population exists, cysteine can compete with amines and may even be the preferred site of modification[9][15]. The product is a thioester, which may have different stability profile than a sulfonamide.

  • Tyrosine (Tyr), Serine (Ser), Threonine (Thr): The hydroxyl groups of these residues are generally less nucleophilic than amines or thiols. Reaction to form sulfonate esters can occur, but typically requires harsher conditions, such as very high pH or the use of organic solvents, and is less common in standard bioconjugation protocols[2].

  • Histidine (His): The imidazole ring of histidine can also be modified, though this is less frequently observed.

Amino Acid Residue Nucleophilic Group Typical pKa Reactivity Profile & Conditions
Lysine ε-Amino (-NH₂)~10.4Primary Target. Requires basic pH (8.5-9.5) for deprotonation and efficient reaction[8].
N-Terminus α-Amino (-NH₂)~7.6 - 8.2High Reactivity. More nucleophilic than lysine at neutral pH, enabling potential site-selectivity[10].
Cysteine Thiol (-SH)~8.3Strong Competitor. Highly reactive in thiolate form. Reactivity is pH-dependent and sensitive to local environment[14].
Tyrosine Phenolic Hydroxyl (-OH)~10.1Low Reactivity. Can react at high pH (>10) but is generally not a target under standard bioconjugation conditions[2].
Serine / Threonine Aliphatic Hydroxyl (-OH)>13Very Low Reactivity. Generally considered unreactive towards sulfonyl chlorides in aqueous media.
Water (Hydrolysis) Hydroxide (OH⁻)N/APrimary Side Reaction. Competes with aminolysis, rate increases with pH. Minimizing reaction time is key[11][13].

Experimental Protocol: Conjugation of ECP to a Model Protein

This protocol provides a generalized workflow for labeling a protein with ECP. It must be optimized for each specific protein and application.

Materials and Reagents
  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound (ECP)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Solvent for ECP: Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Purification System: Dialysis tubing (e.g., 10 kDa MWCO) or a desalting column (e.g., PD-10)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology
  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • ECP Stock Solution Preparation: Immediately before use, prepare a 100 mM stock solution of ECP in anhydrous DMF or ACN. Causality Note: ECP is moisture-sensitive and will hydrolyze. Preparing the stock solution in an anhydrous organic solvent and using it immediately is critical to ensure its reactivity.

  • Conjugation Reaction:

    • Calculate the required volume of the ECP stock solution to achieve the desired molar excess (e.g., 10-fold to 50-fold molar excess of ECP over the protein).

    • While gently vortexing the protein solution, add the ECP stock solution dropwise.

    • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. Causality Note: Lower temperatures can help minimize hydrolysis and potential protein denaturation, while room temperature can increase the reaction rate.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. The high concentration of the primary amine (Tris) will react with and consume any remaining ECP. Incubate for 30 minutes.

  • Purification:

    • Remove the unreacted ECP, quenching reagent, and byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.

    • Change the dialysis buffer 3-4 times over 24-48 hours to ensure complete removal of small molecules.

  • Characterization:

    • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of the linker) or SDS-PAGE (to check for protein integrity).

    • Quantify the degree of labeling using appropriate analytical methods.

Caption: Figure 2: General Experimental Workflow for Protein Conjugation.

Conclusion and Future Perspectives

This compound is a versatile reagent for the modification of amino acids, primarily targeting lysine residues to form highly stable sulfonamide bonds. Successful application hinges on a thorough understanding of the competition between aminolysis and hydrolysis, which is critically controlled by reaction pH, time, and temperature. By carefully optimizing these parameters, researchers can achieve efficient and selective conjugation. The resulting linker, with its latent carboxylate functionality, opens avenues for subsequent chemical modifications, making ECP a valuable tool in the construction of complex bioconjugates for therapeutic and diagnostic applications.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-(chlorosulfonyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of ethyl 3-(chlorosulfonyl)propanoate, focusing on its solubility and stability. An understanding of these characteristics is paramount for its effective use in synthetic chemistry and drug development, ensuring both safety and experimental success.

Core Compound Identity

  • Systematic Name: this compound

  • CAS Number: 103472-25-9[1]

  • Molecular Formula: C₅H₉ClO₄S[1][2]

  • Molecular Weight: 200.64 g/mol [1][2]

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is dictated by the two functional groups within its structure: the polar sulfonyl chloride and the relatively non-polar ethyl ester. This duality governs its behavior in various solvent systems.

Organic Solvents

This compound is generally soluble in a range of common organic solvents. Its miscibility is highest in aprotic solvents that can solvate the molecule without reacting with the highly electrophilic sulfonyl chloride group.

Table 1: Qualitative Solubility in Common Organic Solvents

SolventSolubilityRationale and Considerations
Dichloromethane (DCM)HighAprotic and polar enough to effectively dissolve the compound.
ChloroformHighSimilar properties to DCM.
Tetrahydrofuran (THF)HighAprotic ether that is a good solvent, though peroxide formation should be monitored in aged THF.
Acetonitrile (MeCN)HighA polar aprotic solvent suitable for many synthetic applications involving this reagent.
Diethyl EtherModerateLess polar than THF, may have lower solvating capacity.
TolueneModerateA non-polar aromatic solvent that can solvate the ethyl ester portion of the molecule.
HexanesLowHighly non-polar, generally a poor solvent for this compound.
Aqueous and Protic Solvents: The Realm of Instability

The use of protic solvents, particularly water, is strongly contraindicated when the integrity of the sulfonyl chloride is required. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, leading to rapid and exothermic hydrolysis.[3] This reaction yields the corresponding sulfonic acid and hydrochloric acid.

Reaction with Water: C₂H₅OOC(CH₂)₂SO₂Cl + H₂O → C₂H₅OOC(CH₂)₂SO₃H + HCl

Similarly, other protic solvents such as alcohols will react to form sulfonate esters. This reactivity underscores the necessity of using anhydrous conditions when performing reactions with this compound.

Stability and Handling: Mitigating Reactivity

The inherent reactivity of this compound necessitates careful storage and handling to prevent degradation and ensure user safety.

Factors Affecting Stability
  • Moisture: As the primary degradation pathway is hydrolysis, strict exclusion of atmospheric moisture is critical.[4]

  • Temperature: Elevated temperatures can accelerate decomposition. Storage in a cool environment is recommended.

  • Nucleophiles: Contamination with nucleophilic reagents (e.g., amines, alcohols) will lead to the consumption of the sulfonyl chloride.

  • Bases: Basic conditions can accelerate hydrolysis and other nucleophilic substitution reactions.

Recommended Storage and Handling Protocols
  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A cool, dry, and well-ventilated area is essential.[5] Containers should be made of corrosion-resistant material.

  • Handling: All manipulations should be conducted in a chemical fume hood.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] Use dry glassware and syringes to prevent accidental hydrolysis.

Experimental Protocols

Protocol for Qualitative Solubility Assessment

This protocol provides a straightforward method to determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Anhydrous solvents of interest

  • Small, dry glass vials with caps

  • Calibrated micropipette or syringe

  • Vortex mixer

Procedure:

  • Dispense 1 mL of the selected anhydrous solvent into a dry vial.

  • Add a known small amount (e.g., 10 mg) of this compound to the vial.

  • Cap the vial and vortex for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If dissolved, continue to add aliquots of the compound, vortexing after each addition, until a saturated solution is obtained (i.e., solid/liquid particles remain undissolved).

  • Calculate the approximate solubility in mg/mL.

Caption: Workflow for qualitative solubility determination.

Workflow for Stability Assessment by ¹H NMR Spectroscopy

This workflow allows for the monitoring of the compound's stability in a given deuterated solvent over time.

Objective: To quantify the rate of degradation under specific conditions.

Procedure:

  • Sample Preparation: In a dry NMR tube, prepare a solution of this compound in a suitable anhydrous deuterated solvent (e.g., CDCl₃) at a precise concentration.

  • Initial (t=0) Spectrum: Acquire a ¹H NMR spectrum immediately after preparation.

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).

  • Time-course Analysis: Acquire subsequent ¹H NMR spectra at predetermined time intervals.

  • Data Processing: For each spectrum, integrate the characteristic peaks of the starting material and any new peaks corresponding to degradation products.

  • Quantification: Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics. A study on heteroaromatic sulfonyl chlorides utilized a similar NMR-based method to assess stability in THF-d8 over several months.[6]

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Prepare Solution in Anhydrous Deuterated Solvent t0 Acquire ¹H NMR at t=0 start->t0 incubate Incubate under Test Conditions t0->incubate tn Acquire ¹H NMR at time 'n' incubate->tn tn->incubate Repeat at Intervals integrate Integrate Peaks (Reactant vs. Product) tn->integrate calculate Calculate % Degradation integrate->calculate end Determine Stability Profile calculate->end

Caption: Process for NMR-based stability assessment.

References

Safety and handling of "Ethyl 3-(chlorosulfonyl)propanoate" in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-(chlorosulfonyl)propanoate for Laboratory Professionals

Section 1: Executive Summary & Hazard Overview

This compound is a valuable bifunctional reagent in chemical synthesis, possessing both an ester and a reactive sulfonyl chloride moiety. However, its utility is matched by its significant hazards. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in the principle of multi-layered safety protocols. The primary hazards stem from its high reactivity, particularly with water and other nucleophiles, and its corrosive nature. It causes severe skin burns and eye damage, is harmful if inhaled, swallowed, or in contact with skin, and may cause respiratory irritation.[1] Adherence to the protocols outlined in this document is critical for mitigating risk and ensuring the safety of all laboratory personnel.

Table 1: Core Hazard Profile for this compound

Hazard Classification GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [1]
Acute Toxicity, Dermal H312 Harmful in contact with skin [1]
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage [1]
Serious Eye Damage H319 Causes serious eye irritation [2]
Acute Toxicity, Inhalation H332 Harmful if inhaled [1][2]

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1][2] |

Section 2: Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. These characteristics dictate its behavior under various laboratory conditions.

Table 2: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 103472-25-9 [1][2][3]
Molecular Formula C₅H₉ClO₄S [1][3]
Molecular Weight 200.64 g/mol [1][3]
IUPAC Name ethyl 3-chlorosulfonylpropanoate [1]

| Synonyms | 2-Carboethoxyethylsulfonyl chloride |[1] |

Section 3: The Chemistry of the Hazard - Understanding Reactivity

The hazardous nature of this compound is rooted in the reactivity of the sulfonyl chloride group (-SO₂Cl). This functional group is a potent electrophile, making it highly susceptible to attack by nucleophiles.

  • Hydrolysis: The most critical reaction from a safety perspective is its violent reaction with water.[4] Atmospheric moisture or contact with water will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and highly corrosive hydrogen chloride (HCl) gas.[4] This is the primary reason for the "Contact with water liberates toxic gas" warning and necessitates handling under inert, anhydrous conditions.[4]

  • Incompatible Materials: Beyond water, this compound must be isolated from strong acids, bases, oxidizing agents, and reducing agents.[2] Alcohols will react to form sulfonates, and bases can promote rapid and potentially uncontrolled decomposition or side reactions.[5]

  • Thermal Decomposition: In the event of a fire, thermal decomposition will produce a range of toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen chloride gas.[4]

Section 4: Engineering Controls & Personal Protective Equipment (PPE) - A Multi-Layered Defense

A robust safety strategy does not rely on a single point of failure. It incorporates a hierarchy of controls to minimize exposure potential.

Primary Engineering Controls

The use of a certified chemical fume hood is mandatory for all manipulations of this compound. This is non-negotiable. The fume hood provides critical ventilation to protect the user from harmful and corrosive vapors that may be liberated during handling or accidental hydrolysis.[4] All work, including weighing, dispensing, and reaction setup, must be conducted within the sash of the fume hood.

Secondary Controls

Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area. Familiarize yourself with their operation before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide adequate protection against the specific hazards of this compound.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the severe corrosivity and potential for splashing, it is best practice to also use a full-face shield over the safety goggles.[2][4]

  • Skin Protection:

    • Gloves: Wear protective gloves.[2] Standard nitrile gloves provide adequate splash protection for brief handling. For extended operations or where significant contact is possible, consider using heavier-duty gloves such as butyl rubber. Always inspect gloves for tears or pinholes before use and remove them promptly and properly if contaminated.

    • Protective Clothing: A flame-resistant lab coat is required.[2] Additional protection, such as a chemically resistant apron, should be worn when handling larger quantities. Ensure clothing provides full coverage; shorts and open-toed shoes are prohibited in the laboratory.[6]

  • Respiratory Protection: If there is a risk of ventilation failure or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors must be available and users must be properly fit-tested and trained.[7]

cluster_Hierarchy Hierarchy of Controls node_E Elimination (Most Effective) node_S Substitution node_EN Engineering Controls (e.g., Fume Hood) node_A Administrative Controls (e.g., SOPs, Training) node_P Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls for chemical safety.

Section 5: Standard Operating Procedures (SOPs)

Storage & Handling Protocol
  • Receiving: Upon receipt, inspect the container for any signs of damage.

  • Storage Location: Store the container in a dedicated corrosives cabinet. The storage area must be cool, dry, and well-ventilated.[2][4]

  • Temperature Control: Store under refrigeration (2-8°C) as recommended.[8]

  • Inert Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to protect from moisture.[2][4] The container should be kept tightly closed.[2]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly water, bases, and oxidizing agents.[2][9]

Weighing & Dispensing Protocol
  • Preparation: Don all required PPE before entering the work area.

  • Inert Setup: Perform all transfers under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent hydrolysis.

  • Dispensing: Use clean, dry syringes or cannulas for liquid transfer. Never use equipment that has been washed and not properly dried.

  • Containment: Perform all manipulations over a secondary containment tray to catch any potential drips or spills.

  • Sealing: After dispensing, carefully reseal the main container, purging the headspace with inert gas before tightening the cap.

  • Cleanup: Clean any contaminated glassware or equipment carefully, anticipating the reactive nature of any residue.

Section 6: Emergency Protocols - Preparedness and Response

Spill Response

Immediate and correct response to a spill is critical to prevent injury and further contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large, volatile, or you are not trained to handle it, evacuate the laboratory and call emergency services.

  • Assess: From a safe distance, assess the extent of the spill.

  • Secure: Restrict access to the spill area. If safe to do so, ensure ventilation is adequate (fume hood is running).

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. DO NOT USE WATER or combustible absorbents like paper towels.[4]

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ensuring no ignition sources), followed by a soap and water wash. All decontamination materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

node_Spill Spill Occurs node_Assess Assess Spill Size & Your Training Level node_Spill->node_Assess node_Large Large Spill OR Not Trained to Handle node_Assess->node_Large Is it large or are you unsure? node_Small Small, Manageable Spill & You Are Trained node_Assess->node_Small Is it small & you are confident? node_Evacuate EVACUATE AREA Alert Others Call EHS/Emergency node_Large->node_Evacuate Yes node_PPE Don Appropriate PPE (Gloves, Goggles, Apron) node_Small->node_PPE Yes node_Contain Contain with Dry, Inert Absorbent (e.g., Sand) node_PPE->node_Contain node_Collect Collect into Sealed Hazardous Waste Container node_Contain->node_Collect node_Clean Decontaminate Area Dispose of all materials as hazardous waste node_Collect->node_Clean node_Report Report Incident to Supervisor and EHS node_Clean->node_Report

Caption: A decision-making workflow for spill response.
First Aid Measures

Immediate medical attention is required for any exposure.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes, preferably under a safety shower.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth thoroughly with water.[2] DO NOT INDUCE VOMITING. [4] If the victim is conscious and alert, give 1-2 glasses of water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4]

Fire Fighting
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4]

  • Unsuitable Media: DO NOT USE WATER. The reagent reacts violently with water.[4]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic decomposition products.[4]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

Section 8: References

  • Key Organics. (2019). Safety Data Sheet: this compound. --INVALID-LINK--

  • PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. This compound Safety Data Sheet. --INVALID-LINK--

  • Ambeed.com. This compound. --INVALID-LINK--

  • Fisher Scientific. (2023). Safety Data Sheet: Ethyl 3-(chlorosulfonyl)isonicotinate. --INVALID-LINK--

  • Fisher Scientific. (2021). Safety Data Sheet: Propanoic acid, 3-mercapto-, ethyl ester. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: Ethyl 3-phenylpropionate. --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-(chloroformyl)propionate. --INVALID-LINK--

  • Fisher Scientific. (2010). Safety Data Sheet: Propanoic acid, 3-chloro-, ethyl ester. --INVALID-LINK--

  • BLD Pharmatech. Safety Data Sheet: Mthis compound. --INVALID-LINK--

  • ChemicalBook. Ethyl 3-(chloroformyl)propionate(14794-31-1). --INVALID-LINK--

  • Sigma-Aldrich. Ethyl 3-(4-chlorophenyl)propanoate. --INVALID-LINK--

  • BLD Pharm. This compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Cornell University EHS. Chapter 3 - Personal Protective Equipment. --INVALID-LINK--

References

The Covalent Handshake: A Technical Guide to the Mechanism of Action of Ethyl 3-(chlorosulfonyl)propanoate with Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical biology of Ethyl 3-(chlorosulfonyl)propanoate, a sulfonyl chloride-containing compound, and its covalent interactions with protein targets. As the development of targeted covalent inhibitors and chemical probes continues to accelerate, a fundamental understanding of the underlying mechanisms of action is paramount. This document synthesizes current knowledge on sulfonyl chloride reactivity to provide a detailed technical resource for researchers in chemical biology and drug discovery.

Introduction: The Rise of Covalent Modifiers

In recent years, there has been a resurgence in the development of covalent drugs, which offer distinct advantages such as prolonged duration of action and high potency.[1] These molecules typically contain an electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[1] this compound belongs to a class of compounds bearing a sulfonyl chloride (-SO₂Cl) functional group, a potent electrophile poised for reaction with biological nucleophiles. While much of the focus in covalent inhibitor design has been on targeting cysteine residues, there is a growing interest in electrophiles that can react with other nucleophilic amino acids, thereby expanding the scope of the "ligandable" proteome.[2]

The Reactive Moiety: Understanding the Sulfonyl Chloride

The key to the reactivity of this compound lies in the sulfonyl chloride group. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack by electron-rich amino acid side chains.

The general mechanism of action involves the nucleophilic attack of an amino acid residue on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester linkage.[3]

The Targets: Nucleophilic Amino Acid Residues

Unlike some electrophiles that exhibit a strong preference for cysteine, sulfonyl chlorides and their more studied cousins, sulfonyl fluorides, are known to react with a broader range of nucleophilic amino acids.[2] The primary targets for covalent modification by this compound within a protein are:

  • Lysine: The ε-amino group of a lysine side chain is a potent nucleophile, particularly in its unprotonated state.[4] Reaction with a sulfonyl chloride results in the formation of a stable sulfonamide bond.[4]

  • Tyrosine: The hydroxyl group of a tyrosine residue can act as a nucleophile, attacking the sulfonyl chloride to form a sulfonate ester.[5][6] Studies with sulfonyl fluoride probes have demonstrated that functionally important tyrosine residues can be selectively targeted.[5]

  • Serine and Threonine: The hydroxyl groups of serine and threonine are also potential nucleophiles for reaction with sulfonyl chlorides, leading to the formation of sulfonate esters.[7]

  • Histidine: The imidazole side chain of histidine contains a nucleophilic nitrogen that can react with sulfonyl chlorides.

The specific residue that is modified by this compound on a given protein will depend on several factors, including the accessibility of the residue, its local microenvironment (which influences its nucleophilicity), and the overall three-dimensional structure of the protein-inhibitor complex.

The Mechanism of Covalent Modification

The covalent modification of a protein by this compound can be conceptualized as a two-step process, analogous to the mechanism of many covalent inhibitors.[1][8]

  • Reversible Binding: The inhibitor first binds non-covalently to the protein, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is characterized by the inhibition constant, Ki.[1]

  • Irreversible Covalent Bonding: Following the initial binding, the nucleophilic amino acid residue in the proximity of the bound inhibitor attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a covalent bond and the displacement of the chloride ion. This step is typically irreversible and is characterized by the rate constant kinact.[1]

The overall efficiency of a covalent inhibitor is often described by the second-order rate constant kinact/Ki, which reflects both the binding affinity and the reactivity of the electrophile.[1]

Visualizing the Mechanism: Reaction with Nucleophilic Residues

Below are diagrams illustrating the proposed mechanism of action of this compound with key nucleophilic amino acid residues.

G cluster_lysine Reaction with Lysine cluster_tyrosine Reaction with Tyrosine Lysine Protein-Lys-NH₂ Product_Lys Protein-Lys-NH-SO₂-(CH₂)₂-CO₂Et + HCl Lysine->Product_Lys + ECSP ECSP EtO₂C-(CH₂)₂-SO₂Cl Tyrosine Protein-Tyr-OH Product_Tyr Protein-Tyr-O-SO₂-(CH₂)₂-CO₂Et + HCl Tyrosine->Product_Tyr + ECSP ECSP2 EtO₂C-(CH₂)₂-SO₂Cl

Caption: Covalent modification of Lysine and Tyrosine residues.

Experimental Protocols for Characterizing Covalent Interactions

A robust understanding of the mechanism of action of this compound requires rigorous experimental validation. The following protocols provide a framework for characterizing the covalent modification of proteins by this compound.

Identification of Target Proteins and Modification Sites by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying the protein targets of a covalent modifier and pinpointing the exact amino acid residue that has been modified.[9]

Experimental Workflow:

  • Incubation: Incubate the protein of interest (or a complex proteome) with this compound. Include a control sample without the compound.

  • Protein Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein sequence database to identify peptides. Look for a mass shift on specific peptides corresponding to the addition of the ethyl 3-sulfopropanoate moiety (C₅H₈O₄S, mass = 164.01 Da). The MS/MS fragmentation pattern will confirm the identity of the modified amino acid.

Visualizing the Workflow: Mass Spectrometry-Based Target Identification

G A Protein + ECSP Incubation B Proteolytic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Database Search & Data Analysis C->D E Identification of Modified Peptide and Residue D->E

Caption: Workflow for identifying protein modification sites by mass spectrometry.

Kinetic Analysis of Covalent Inhibition

To quantify the efficiency of covalent modification, it is essential to determine the kinetic parameters Ki and kinact.[1] This can be achieved through enzyme inhibition assays.

Experimental Protocol (for enzymes):

  • Enzyme Activity Assay: Establish a reliable assay to measure the activity of the target enzyme.

  • Time-Dependent Inhibition: Pre-incubate the enzyme with varying concentrations of this compound for different periods.

  • Measure Residual Activity: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rate.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The observed rate constant (kobs) for inactivation can be determined from the slope of these plots. By plotting kobs against the inhibitor concentration, Ki and kinact can be determined by fitting the data to the appropriate equation.[1][8]

Table 1: Key Kinetic Parameters for Covalent Inhibitors

ParameterDescription
Ki Inhibition constant, representing the affinity of the initial reversible binding.
kinact Maximum rate of irreversible inactivation.
kinact/Ki Second-order rate constant, an overall measure of covalent modification efficiency.

Conclusion and Future Directions

This compound represents a valuable tool for chemical biology and drug discovery due to the ability of its sulfonyl chloride moiety to covalently modify a range of nucleophilic amino acid residues. Understanding its mechanism of action is crucial for the rational design of novel covalent probes and inhibitors. The experimental workflows outlined in this guide provide a robust framework for characterizing the interactions of this and similar electrophilic compounds with their protein targets. Future studies will likely focus on elucidating the proteome-wide targets of such compounds and leveraging this reactivity for the development of next-generation covalent therapeutics.

References

A Technical Guide to Ethyl 3-(chlorosulfonyl)propanoate: A Promising Reagent for Lysine-Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(chlorosulfonyl)propanoate as a potential bioconjugation reagent for the selective modification of lysine residues on proteins, with a particular focus on its application in the development of antibody-drug conjugates (ADCs). We will delve into the chemical properties of this reagent, its proposed synthesis, and the mechanism of its reaction with primary amines to form highly stable sulfonamide linkages. A detailed, step-by-step protocol for a typical bioconjugation reaction is presented, along with methods for the characterization of the resulting conjugates. Furthermore, we will discuss the potential advantages and limitations of this reagent in the context of current bioconjugation strategies and offer perspectives on its future applications in drug development and biomedical research.

Part 1: The Landscape of Bioconjugation and the Central Role of Lysine

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It enables the creation of sophisticated therapeutic and diagnostic agents, such as antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[2][3] The choice of the amino acid residue to target on a protein is a critical aspect of bioconjugation strategy.

Lysine, with its solvent-exposed primary amine on the side chain, is a frequent choice for bioconjugation.[4][5][6] The nucleophilicity of the ε-amino group makes it reactive towards a variety of electrophilic reagents.[7] However, the high abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of conjugates with varying numbers of attached molecules and at different positions, which can impact the efficacy and pharmacokinetics of the final product.[6] Therefore, the development of reagents with controlled reactivity and the ability to form stable linkages is of paramount importance.

Part 2: this compound: A Detailed Profile

Chemical Properties

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and an ethyl ester. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C5H9ClO4S[8][9]
Molecular Weight 200.64 g/mol [8][9]
CAS Number 103472-25-9[8][9]
Appearance (Predicted) Colorless to pale yellow liquid
Solubility Soluble in organic solvents (e.g., DMF, DMSO, acetonitrile)

The sulfonyl chloride moiety is a potent electrophile, susceptible to nucleophilic attack by primary and secondary amines. The ethyl ester group, while less reactive, could potentially be hydrolyzed under certain conditions, offering a potential secondary site for modification or influencing the overall solubility and stability of the reagent and the resulting conjugate.[10][11][12][13]

Proposed Synthesis

While not widely commercially available in large quantities, this compound can be synthesized from its corresponding thiol precursor, ethyl 3-mercaptopropanoate.[6][14][15][16][17] The synthesis involves the oxidation of the thiol to the sulfonyl chloride. Several methods have been reported for this transformation, often utilizing a chlorinating agent and an oxidant.[2][4][5][18][19] A plausible and efficient method involves the use of N-chlorosuccinimide (NCS) in the presence of an acid.[2]

Mechanism of Reaction with Lysine

The primary amine of a lysine side chain acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a highly stable sulfonamide bond and the release of hydrochloric acid.

The pKa of the lysine ε-amino group is typically around 10.5, meaning it is predominantly protonated and non-nucleophilic at physiological pH.[1][3][20][21][22] To facilitate the reaction, a slightly alkaline pH (typically 8.5-9.5) is employed to increase the population of the deprotonated, nucleophilic form of the amine.[7][23]

Figure 1: Reaction of this compound with a lysine residue.

Part 3: A Practical Guide to Bioconjugation

This section provides a representative protocol for the conjugation of a small molecule payload to an antibody using this compound. Note: This is a starting point, and optimization of reaction conditions is crucial for each specific antibody and payload.

Materials and Reagents
  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 100 mM sodium borate or sodium bicarbonate, pH 8.5-9.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

  • Characterization instruments: UV-Vis spectrophotometer, mass spectrometer (e.g., LC-MS)

Step-by-Step Experimental Protocol
  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer (pH 8.5-9.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the reagent stock solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reagent over the antibody.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated small molecules and excess reagents by SEC or TFF, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization of the Conjugate:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the conjugate by SEC-HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Add Reagent to Antibody, Incubate) Antibody_Prep->Conjugation Reagent_Prep Reagent Preparation (Stock Solution in DMF/DMSO) Reagent_Prep->Conjugation Quenching Quenching (Add Tris Buffer) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization

Figure 2: General workflow for antibody-drug conjugation.

Part 4: Advantages, Limitations, and Future Directions

Potential Advantages
  • Stable Linkage: The resulting sulfonamide bond is generally considered to be highly stable under physiological conditions, which is a desirable feature for in vivo applications.[24][25][26][27][28][29]

  • Reactivity: Sulfonyl chlorides are known to be reactive towards primary amines, potentially allowing for efficient conjugation.[30][31][32][33][34]

  • Bifunctionality: The presence of the ethyl ester offers the potential for post-conjugation modification, although this would require careful consideration of the hydrolysis conditions.

Potential Limitations and Considerations
  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides can be susceptible to hydrolysis in aqueous solutions, which would compete with the desired reaction with the amine. This necessitates the use of fresh reagent solutions and careful control of reaction time.

  • Hydrolysis of the Ethyl Ester: The ethyl ester group may be prone to hydrolysis, particularly at the alkaline pH required for the conjugation reaction.[10][11][12][13] This could lead to a heterogeneous product mixture containing both the ester and the corresponding carboxylic acid.

  • Selectivity: Like other lysine-targeting reagents, achieving site-selectivity can be challenging due to the high number of surface-exposed lysines.[6][23][35][]

Future Perspectives

This compound represents a potentially valuable addition to the bioconjugation toolkit. Future research should focus on experimentally validating its use in bioconjugation, including a thorough investigation of its reactivity, selectivity, and the stability of the resulting conjugates. Furthermore, the synthesis and evaluation of analogs with different ester groups or other functionalities could expand the utility of this class of reagents.

Part 5: References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Synlett, 2009(17), 2773-2776.

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from --INVALID-LINK--

  • The Biology Project, University of Arizona. (n.d.). Lysine. Retrieved from --INVALID-LINK--

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Synthesis, 2006(24), 4131-4134.

  • Isom, DG., et al. (2011). Large shifts in pKa values of lysine residues buried inside a protein. Proceedings of the National Academy of Sciences, 108(13), 5260-5265.

  • ChemicalBook. (n.d.). Ethyl 3-mercaptopropionate synthesis. Retrieved from --INVALID-LINK--

  • ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride. Retrieved from --INVALID-LINK--

  • Veisi, H. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12), 1931-1937.

  • Lin, S., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(24), 7549.

  • Biosynth. (n.d.). Ethyl 3-mercaptopropionate. Retrieved from --INVALID-LINK--

  • André, I., et al. (2007). Residue-Specific pKa Determination of Lysine and Arginine Side Chains by Indirect 15N and 13C NMR Spectroscopy. Journal of the American Chemical Society, 129(49), 15242-15252.

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from --INVALID-LINK--

  • Fitch, C. A., et al. (2002). A buried lysine that titrates with a normal pKa: Role of conformational flexibility at the protein–water interface as a determinant of pKa values. Protein Science, 11(7), 1768-1778.

  • ResearchGate. (n.d.). The pka and isoelectric point values of lysine, methionine, and tryptophan. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). How to improve stoechiometry in bioconjugation of small molecules to proteins. Retrieved from --INVALID-LINK--

  • King, J. F., & Rathore, R. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 78(8), 1149-1156.

  • ResearchGate. (2023). (PDF) Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from --INVALID-LINK--

  • YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). --INVALID-LINK--. Retrieved from --INVALID-LINK--

  • Cornella, J., & Wimmer, L. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.

  • BOC Sciences. (n.d.). Lys Conjugation. Retrieved from --INVALID-LINK--

  • De, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

  • CymitQuimica. (n.d.). Ethyl 3-Mercaptopropanoate. Retrieved from --INVALID-LINK--

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-883.

  • National Center for Biotechnology Information. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024). Ethyl 3-mercaptopropionate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Silylated Sulfonamides. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). ethyl 3-mercaptopropionate. Retrieved from --INVALID-LINK--

  • Szilagyi, R. K., & Solomon, E. I. (2009). Effects of hyperconjugation on the electronic structure and photoreactivity of organic sulfonyl chlorides. Journal of the American Chemical Society, 131(4), 1373-1385.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K. Retrieved from --INVALID-LINK--

  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 103472-25-9|this compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Percec, V., & Popov, A. V. (2000). Sulfonyl chlorides: Universal initiators for metal catalyzed living radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(18), 3373-3383.

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). HYDROLYSING ESTERS. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 3-(3-chlorophenyl)propanoate. Retrieved from --INVALID-LINK--

References

A Technical Guide to the Nucleophilic Reactivity of Ethyl 3-(chlorosulfonyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 3-(chlorosulfonyl)propanoate is a bifunctional organic reagent of significant interest in synthetic and medicinal chemistry. Possessing two distinct electrophilic centers—a highly reactive sulfonyl chloride and a less reactive ethyl ester—it serves as a versatile building block for the introduction of sulfonamide and sulfonate ester functionalities, often as a linker or a precursor to more complex molecular architectures. This technical guide provides an in-depth analysis of the theoretical and practical aspects of its reactivity with common nucleophiles, including nitrogen, oxygen, and sulfur-based species. We will explore the underlying reaction mechanisms, principles of chemoselectivity, and provide field-proven experimental protocols for its application, grounded in authoritative scientific literature.

Introduction to this compound

Chemical Identity and Properties

This compound, also known as 2-Carboethoxyethylsulfonyl chloride, is characterized by the presence of a sulfonyl chloride group at one end of a propyl chain and an ethyl ester at the other.[1] This structure dictates its chemical behavior and utility.

PropertyValueSource
CAS Number 103472-25-9[1][2][3]
Molecular Formula C₅H₉ClO₄S[1][2]
Molecular Weight 200.64 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Varies; typically a liquid-
The Dual Electrophilic Nature

The reactivity of this molecule is dominated by its two electrophilic sites. The primary site for nucleophilic attack is the sulfur atom of the sulfonyl chloride. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient.[4] Furthermore, the chloride ion is an excellent leaving group, facilitating substitution reactions.[4] The second electrophilic site is the carbonyl carbon of the ethyl ester. While susceptible to nucleophilic attack, it is significantly less reactive than the sulfonyl chloride under typical conditions. This hierarchy in reactivity is the cornerstone of its synthetic utility, allowing for selective functionalization.

Significance in Synthesis

Sulfonyl chlorides are crucial building blocks in medicinal chemistry, primarily because they react readily with amines to form sulfonamides, a functional group present in a vast number of pharmaceutical agents.[4][5] The ability to introduce a protected nitrogen functionality is also a key application.[5] this compound extends this utility by incorporating a latent carboxylic acid (in the form of its ester), which can be unmasked or used in subsequent transformations, making it a valuable bifunctional linker.

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Center

General Mechanism

The reaction of a sulfonyl chloride with a nucleophile is a classic example of nucleophilic substitution at a tetracoordinate sulfur atom.[6] While sometimes depicted as a direct, one-step displacement analogous to an Sₙ2 reaction, the mechanism is often considered a stepwise addition-elimination pathway.[6]

  • Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic sulfur atom.

  • Intermediate Formation: This leads to a transient, high-energy trigonal bipyramidal intermediate.[6]

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion to form the final substituted product.

// Reactants RSO2Cl [label=<

R-S(=O)₂-Cl

]; Nu [label="Nu:"];

// Intermediate Intermediate [label=<

O⁻ Nu-- S --Cl || O | R

, shape=plaintext];

// Products Product [label="R-S(=O)₂-Nu"]; Cl_ion [label="Cl⁻"];

// Invisible nodes for layout center1 [shape=point, width=0.01, height=0.01]; center2 [shape=point, width=0.01, height=0.01];

// Edges Nu -> center1 [arrowhead=none, dir=none]; RSO2Cl -> center1 [arrowhead=none, dir=none]; center1 -> Intermediate [label="Step 1: Addition", fontcolor="#5F6368"]; Intermediate -> center2 [label="Step 2: Elimination", fontcolor="#5F6368"]; center2 -> Product; center2 -> Cl_ion;

{rank=same; Nu; RSO2Cl;} {rank=same; Product; Cl_ion;} } केंद्रीकृत जोड़-उन्मूलन तंत्र (Centralized Addition-Elimination Mechanism)

Factors Influencing Reactivity
  • Nucleophilicity: Stronger nucleophiles react faster. The order is generally S⁻ > N > O⁻.

  • Steric Hindrance: Bulky groups on either the nucleophile or the sulfonyl chloride can slow the reaction. However, counterintuitive acceleration by ortho-alkyl groups on arenesulfonyl chlorides has been observed, attributed to relief of ground-state steric congestion in the transition state.[7]

  • Solvent: Polar solvents can stabilize the charged intermediate and facilitate the reaction.

  • pH: For nucleophiles with acidic protons (amines, alcohols, water), the pH of the medium is critical. For instance, amines must be in their free base form to be nucleophilic. High pH can also introduce competing hydrolysis by hydroxide ions.[8][9][10]

Reactions with N-Nucleophiles: Sulfonamide Formation

The reaction of this compound with primary and secondary amines is a robust and highly reliable transformation that yields N-substituted sulfonamides.[11][12] This reaction is fundamental to the synthesis of sulfa drugs and other biologically active molecules.[8][12]

Mechanistic Pathway

The reaction proceeds via the general mechanism outlined above. A key feature is the generation of hydrochloric acid (HCl) as a byproduct. This acid will protonate any unreacted amine, rendering it non-nucleophilic. Therefore, the reaction requires either two equivalents of the amine (one as the nucleophile, one as the base) or, more commonly, one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to act as an acid scavenger.

// Nodes start [label="this compound\n+ Primary/Secondary Amine (R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; attack [label="Nucleophilic attack by Amine N\non electrophilic Sulfur atom", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Formation of protonated\ntrigonal bipyramidal intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., Pyridine, TEA)\nabstracts proton from Nitrogen", fillcolor="#FFFFFF", fontcolor="#202124"]; eliminate [label="Collapse of intermediate and\nelimination of Chloride (Cl⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product:\nN-substituted Sulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Byproduct:\n[Base-H]⁺Cl⁻ salt", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> attack [color="#4285F4"]; attack -> intermediate [color="#4285F4"]; intermediate -> base [color="#FBBC05"]; base -> eliminate [color="#FBBC05"]; eliminate -> product [color="#34A853"]; eliminate -> byproduct [color="#EA4335"]; } अमीन के साथ सल्फोनामाइड गठन (Sulfonamide Formation with an Amine)

Experimental Protocol: General Synthesis of a Sulfonamide
  • Rationale: This protocol uses triethylamine as an easily removable acid scavenger and dichloromethane (DCM) as a common, relatively inert solvent. The reaction is initiated at 0°C to control any initial exotherm.

  • Methodology:

    • Dissolve the primary or secondary amine (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (TEA) (1.1 eq) to the solution and stir for 5 minutes.

    • In a separate flask, prepare a solution of this compound (1.05 eq) in dry DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[13]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).[13]

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.[13]

    • Purify the crude sulfonamide via silica gel column chromatography.

Reactions with O-Nucleophiles: Sulfonate Ester & Sulfonic Acid Formation

Alcohols: Synthesis of Sulfonate Esters

The reaction with alcohols produces sulfonate esters.[14] This is a critical transformation in organic synthesis as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., -OMs, -OTs).[14][15][16] The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the reaction.[15][16] Similar to sulfonamide formation, a non-nucleophilic base like pyridine is required to neutralize the HCl byproduct.[16]

// Nodes reagents [label="{this compound |+ Alcohol (R-OH)\n+ Pyridine}", fillcolor="#F1F3F4", fontcolor="#202124"]; mechanism [label="{Step 1: O attacks S|Step 2: Pyridine deprotonates O⁺|Step 3: Cl⁻ is eliminated}", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Product: Sulfonate Ester\n(EtO₂C-CH₂CH₂-SO₂-OR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Byproduct: Pyridinium Chloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagents -> mechanism [label="Reaction", color="#4285F4"]; mechanism -> product [color="#34A853"]; mechanism -> byproduct [color="#EA4335"]; } अल्कोहल के साथ सल्फोनेट एस्टर का बनना (Sulfonate Ester Formation with an Alcohol)

Experimental Protocol: General Synthesis of a Sulfonate Ester
  • Rationale: Pyridine often serves as both the base and the solvent for this reaction. It is effective at scavenging HCl and is easily removed under high vacuum.

  • Methodology:

    • Dissolve the alcohol (1.0 eq) in excess pyridine at 0°C under a nitrogen atmosphere.

    • Add this compound (1.1 eq) portion-wise or as a solution in a minimal amount of DCM, keeping the temperature below 5°C.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold dilute HCl(aq). This will neutralize the pyridine and precipitate the product if it is a solid.

    • Extract the aqueous mixture with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash successively with saturated NaHCO₃(aq) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting sulfonate ester by column chromatography or recrystallization.

Hydrolysis

In the presence of water, this compound will hydrolyze to form the corresponding sulfonic acid. The mechanism of hydrolysis for alkanesulfonyl chlorides can be complex and pH-dependent, potentially proceeding through direct nucleophilic attack by water or hydroxide, or via an elimination-addition pathway involving a sulfene intermediate under basic conditions.[8]

Reactions with S-Nucleophiles: Thiol Reactivity

Thiols are excellent nucleophiles and react readily with sulfonyl chlorides. The expected initial product is a thiosulfonate ester (R-S-SO₂-R'). However, the reaction can be more complex than those with amines or alcohols.

Mechanistic Considerations and Product Formation

The initial reaction between a thiol (R'-SH) and the sulfonyl chloride produces a thiosulfonate. However, literature reports suggest that under certain conditions, especially with excess thiol, the reaction can proceed further to yield a disulfide (R'-S-S-R').[17] This is proposed to occur via the reduction of an intermediate sulfinic acid.[17] Vigorous conditions and polar solvents tend to favor disulfide formation.[17]

// Nodes start [label="this compound\n+ Thiol (R'SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; attack [label="Initial nucleophilic attack by Thiol\nforms a Thiosulfonate Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; path_a [label="Isolation under mild conditions", shape=ellipse, style=dashed, fontcolor="#5F6368"]; product_a [label="Product:\nThiosulfonate Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; path_b [label="Further reaction with excess Thiol\n(Vigorous conditions)", shape=ellipse, style=dashed, fontcolor="#5F6368"]; product_b [label="Final Product:\nDisulfide (R'-S-S-R')", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> attack [color="#4285F4"]; attack -> path_a [color="#5F6368"]; path_a -> product_a [color="#34A853"]; attack -> path_b [color="#5F6368"]; path_b -> product_b [color="#FBBC05"]; } थायोल्स के साथ संभावित प्रतिक्रिया मार्ग (Potential Reaction Pathways with Thiols)

Experimental Protocol: General Reaction with a Thiol
  • Rationale: This protocol is adapted from procedures for reacting aromatic sulfonyl chlorides with thiols and aims to favor disulfide formation by using excess thiol and elevated temperature in a polar solvent.[17]

  • Methodology:

    • Combine this compound (1.0 eq) and the desired thiol (2.0-5.0 eq) in a polar solvent such as dimethylformamide (DMF) or ethanol.[17]

    • Add triethylamine (1.5 eq) to the mixture to act as an acid scavenger.[17]

    • Heat the reaction mixture to reflux (or 95-100°C) for 2-4 hours.[17]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and formation of the disulfide product.

    • After cooling to room temperature, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Chemoselectivity: Sulfonyl Chloride vs. Ester

For the vast majority of N, O, and S nucleophiles under neutral or basic conditions, this compound reacts exclusively at the sulfonyl chloride moiety.

  • Electronic and Leaving Group Effects: The sulfur atom in R-SO₂Cl is more electrophilic than the carbonyl carbon in R'-CO₂Et. This is due to the cumulative electron-withdrawing effect of three heteroatoms (two O, one Cl) versus two (two O) on the ester. Furthermore, chloride (Cl⁻) is a much better leaving group than ethoxide (EtO⁻).

  • Controlling Reactivity: Standard reaction conditions (0°C to reflux) are typically insufficient to promote nucleophilic attack at the ester. Reactions targeting the ester, such as saponification with NaOH, would require harsh conditions (heat, strong base) that would simultaneously and rapidly hydrolyze the sulfonyl chloride group. Therefore, sequential functionalization is straightforward: first react the sulfonyl chloride, then perform a subsequent transformation on the ester if desired.

Summary and Outlook

This compound is a powerful and selective bifunctional reagent. Its reactivity is governed by the highly electrophilic sulfonyl chloride group, which undergoes efficient substitution with a wide range of nitrogen, oxygen, and sulfur nucleophiles. The predictable chemoselectivity, which heavily favors reaction at the sulfur center over the ethyl ester, allows for its clean incorporation into molecules. This makes it an invaluable tool for researchers, scientists, and drug development professionals in creating novel compounds with tailored properties, from complex sulfonamides for pharmaceutical screening to functionalized linkers for materials science.

References

Methodological & Application

Application Note & Protocols: Ethyl 3-(chlorosulfonyl)propanoate as a Covalent Chemical Probe for Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-(chlorosulfonyl)propanoate as a chemical probe in the field of proteomics. It offers in-depth technical guidance, field-proven insights, and step-by-step protocols for its use in identifying and characterizing protein targets.

Introduction: The Rise of Covalent Probes in Proteomics

The study of protein function and regulation is central to understanding cellular biology and disease. Chemical proteomics has emerged as a powerful discipline for investigating protein activity and small molecule interactions directly within complex biological systems.[1][2] Covalent chemical probes, which form stable bonds with their protein targets, are invaluable tools in this field. They enable the enrichment and identification of target proteins, providing a snapshot of the proteome's functional state.

Sulfonyl-containing electrophiles have gained prominence as versatile reactive groups for covalent probes.[3] This application note focuses on this compound, a sulfonyl chloride-based probe, and outlines its potential for covalent modification of nucleophilic amino acid residues, thereby facilitating the exploration of the functional proteome. While much of the literature has focused on sulfonyl fluorides and triazoles, the principles of reactivity and the experimental workflows are largely translatable to sulfonyl chlorides, with considerations for their distinct reactivity profile.

The Probe: this compound

This compound is a chemical compound with the molecular formula C₅H₉ClO₄S and a molecular weight of 200.64 g/mol .[4][5] Its structure comprises an ethyl propanoate group linked to a sulfonyl chloride moiety. The sulfonyl chloride group is a potent electrophile, capable of reacting with various nucleophilic amino acid residues in proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 103472-25-9[5]
Molecular Formula C₅H₉ClO₄S[4]
Molecular Weight 200.64 g/mol [4]
IUPAC Name ethyl 3-chlorosulfonylpropanoate[4]
SMILES CCOC(=O)CCS(=O)(=O)Cl[6]

Mechanism of Action: Covalent Modification of Proteins

The utility of this compound as a chemical probe stems from the reactivity of its sulfonyl chloride group. This electrophilic moiety readily reacts with nucleophilic side chains of amino acids, forming a stable covalent bond. The primary targets for sulfonyl-based probes include serine, threonine, tyrosine, lysine, and histidine residues.[3] The specific residue targeted can be influenced by the local protein microenvironment, including the accessibility and nucleophilicity of the residue.

The reaction proceeds via a nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonate ester or sulfonamide linkage. This covalent labeling event allows for the subsequent enrichment and identification of the modified proteins.

Mechanism_of_Action Probe This compound (R-SO₂Cl) Covalent_Complex Covalently Modified Protein (R-SO₂-Nu) Probe->Covalent_Complex Nucleophilic Attack Protein Protein with Nucleophilic Residue (Nu-H) Protein->Covalent_Complex Leaving_Group HCl Covalent_Complex->Leaving_Group Release Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis Cell_Culture Cell Culture / Tissue Homogenate Lysis Cell Lysis & Proteome Extraction Cell_Culture->Lysis Probe_Incubation Incubation with this compound Lysis->Probe_Incubation Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin-Azide) Probe_Incubation->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification On_Bead_Digestion On-Bead Digestion Affinity_Purification->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Data_Analysis Data Analysis & Protein Identification LC_MSMS->Data_Analysis

References

Application Notes and Protocols: A Step-by-Step Guide to Protein Modification with Ethyl 3-(chlorosulfonyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise chemical modification of proteins is a cornerstone of modern biochemical and therapeutic research. It enables the attachment of probes for imaging, the enhancement of therapeutic properties, and the study of protein structure and function.[1] Ethyl 3-(chlorosulfonyl)propanoate is an amine-reactive compound belonging to the sulfonyl chloride class of reagents.[2][3][4] These reagents are effective tools for the covalent modification of proteins, primarily targeting the nucleophilic primary amino groups found in the side chain of lysine residues and the N-terminus of the polypeptide chain.[5][6] This reaction results in the formation of a stable sulfonamide bond, providing a robust linkage for bioconjugation.[5]

This guide provides a comprehensive, step-by-step protocol for the modification of proteins using this compound. It delves into the underlying chemical principles, experimental design considerations, detailed laboratory procedures, and methods for characterizing the resulting modified protein. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation technique.

Mechanism of Action: The Sulfonylation of Primary Amines

The core of this modification strategy lies in the reaction between the sulfonyl chloride group (-SO₂Cl) of this compound and an unprotonated primary amine (-NH₂) on the protein. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide linkage.

The reactivity of the primary amines is highly dependent on the pH of the reaction buffer.[7] The ε-amino group of a lysine residue has a pKa of approximately 10.5, meaning it is predominantly protonated and thus non-nucleophilic at physiological pH.[8] To facilitate the reaction, a slightly alkaline pH (typically 8.5-9.5) is employed to increase the population of unprotonated, nucleophilic amines.[9]

I. Pre-Modification Considerations and Experimental Design

Careful planning is crucial for a successful protein modification experiment. The following factors should be considered to achieve the desired level of modification while preserving the protein's integrity and function.

Protein Preparation and Buffer Selection

The purity of the protein sample is paramount. Contaminants with primary amines, such as Tris buffer or free amino acids, will compete with the protein for reaction with the sulfonyl chloride, leading to lower labeling efficiency.[10]

Key Buffer Considerations:

  • Amine-Free Buffers: Use buffers that do not contain primary or secondary amines. Recommended buffers include sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS) with the pH adjusted to the desired range.

  • pH: The reaction should be performed at a pH between 8.5 and 9.5 to ensure a sufficient concentration of deprotonated primary amines for efficient labeling.[9]

  • Protein Concentration: A protein concentration of 1-10 mg/mL is generally recommended for optimal results.[11]

Reagent Preparation

This compound is sensitive to moisture and should be handled accordingly. It is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use to prepare a stock solution.[5]

Controlling the Degree of Labeling (DOL)

The Degree of Labeling (DOL) refers to the average number of modifier molecules conjugated to a single protein molecule.[5][12] The desired DOL depends on the specific application. For many applications, a DOL between 2 and 10 is considered ideal for antibodies, while for other proteins, a lower DOL of 0.5 to 1 may be preferable to minimize perturbations to protein function.[5][13]

Factors Influencing DOL:

  • Molar Ratio of Reagent to Protein: This is the primary determinant of the DOL. A higher molar excess of this compound will generally result in a higher DOL.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the extent of labeling.

  • pH: A higher pH will increase the rate of reaction.

  • Protein Concentration: The concentration of the protein can influence the reaction kinetics.

It is recommended to perform small-scale pilot experiments with varying molar ratios of the reagent to determine the optimal conditions for achieving the desired DOL for your specific protein.

II. Experimental Protocol: Protein Modification

This protocol provides a general procedure for the modification of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.5-9.5

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[10]

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure
  • Protein Preparation:

    • Dissolve or dialyze the protein into the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is clear and free of precipitates.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A good starting point is a 5- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 30-60 minutes at 37°C, protected from light.[5]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to the reaction mixture.

    • Incubate for 30 minutes at room temperature. The primary amines in the quenching solution will react with and consume any excess this compound.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound and reaction byproducts by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Prep Protein in Amine-Free Buffer (pH 8.5-9.5) Mix Mix Protein and Reagent (Vortexing) Protein_Prep->Mix Reagent_Prep Prepare Fresh Reagent Stock Reagent_Prep->Mix Incubate Incubate (RT or 37°C, dark) Mix->Incubate Quench Quench with Amine Solution Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Characterize Characterize Modified Protein (MS, DOL) Purify->Characterize

Caption: Experimental workflow for protein modification.

III. Characterization of the Modified Protein

After purification, it is essential to characterize the modified protein to confirm the success of the conjugation and to determine the extent of modification.

Spectrophotometric Determination of the Degree of Labeling (DOL)

A straightforward method to estimate the DOL is through UV-Vis spectrophotometry. This requires knowledge of the molar extinction coefficients of the protein at 280 nm (ε_protein) and the modifier at its absorbance maximum (λ_max) (ε_label).

Procedure:

  • Measure the absorbance of the purified modified protein at 280 nm (A₂₈₀) and at the λ_max of the modifier (A_label).

  • Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ - (A_label × CF)] / ε_protein

    • Where CF (Correction Factor) = (Absorbance of the free label at 280 nm) / (Absorbance of the free label at λ_max).[5]

  • Calculate the DOL.

    • DOL = A_label / (ε_label × Protein Concentration (M))[5][14]

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful tool for the detailed characterization of modified proteins, providing information on the exact mass of the modified protein and the location of the modifications.[8]

3.2.1. Intact Protein Mass Analysis

Analysis of the intact modified protein by techniques such as electrospray ionization mass spectrometry (ESI-MS) can confirm the covalent attachment of the modifier and determine the distribution of species with different numbers of modifications.[15] The expected mass increase for each modification with this compound (C₅H₉ClO₄S, MW: 200.64) after reaction with an amine (loss of HCl) is 164.18 Da.

3.2.2. Peptide Mapping by LC-MS/MS

For site-specific localization of the modifications, peptide mapping is the method of choice.[16][17]

General Workflow:

  • Enzymatic Digestion: The modified protein is digested with a specific protease, such as trypsin, which cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the peptides. Modified peptides will show a characteristic mass shift corresponding to the mass of the modifier (164.18 Da). The fragmentation pattern in the MS/MS spectrum can pinpoint the exact modified amino acid residue.[18][19]

IV. Reactivity, Stability, and Impact on Protein Function

Reactivity and Potential Side Reactions

While sulfonyl chlorides are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains, particularly under forcing conditions.[15]

  • Cysteine: The thiol group of cysteine is a potent nucleophile and can react with sulfonyl chlorides.[20]

  • Tyrosine: The hydroxyl group of tyrosine can be modified, especially at higher pH.[21]

  • Histidine: The imidazole ring of histidine can also exhibit reactivity.[12]

The selectivity for lysine modification can be enhanced by carefully controlling the reaction pH. At a pH of 8.5-9.5, the ε-amino group of lysine is sufficiently deprotonated to react efficiently, while the thiol group of cysteine (pKa ~8.5) may also be reactive. The hydroxyl group of tyrosine (pKa ~10.5) is less likely to react under these conditions.

Stability of the Sulfonamide Linkage

The sulfonamide bond formed between the protein and the modifier is generally very stable under a wide range of conditions, including physiological pH and temperature, making it suitable for in vitro and in vivo applications.[19][20] However, under certain conditions, such as exposure to some metabolic enzymes or UV light, the sulfonamide bond can be cleaved.[2][22]

Impact on Protein Structure and Function

The modification of lysine residues can potentially impact the structure and function of a protein.[23] Lysine residues are often located on the protein surface and can be involved in protein-protein interactions, ligand binding, and maintaining the overall charge and solubility of the protein.[24][25]

Potential Impacts:

  • Altered Charge: The conversion of a positively charged primary amine to a neutral sulfonamide can alter the local and overall charge of the protein.

  • Steric Hindrance: The addition of the modifier can sterically hinder binding sites or interfere with protein-protein interactions.

  • Conformational Changes: Extensive modification could potentially lead to changes in the protein's conformation.

It is crucial to assess the functional integrity of the modified protein using appropriate activity assays to ensure that the modification has not adversely affected its biological function.

V. Applications in Research and Drug Development

The modification of proteins with reagents like this compound has a wide range of applications:

  • Attachment of Probes: The propanoate ester group can be hydrolyzed to a carboxylic acid, which can then be used for further conjugation to fluorescent dyes, biotin, or other reporter molecules.

  • Drug Delivery: Covalent modification of therapeutic proteins can be used to attach polyethylene glycol (PEG) to improve their pharmacokinetic properties or to conjugate cytotoxic drugs in the development of antibody-drug conjugates (ADCs).[8]

  • Studying Protein-Protein Interactions: Modifying specific lysine residues can help to identify interaction interfaces.

  • Biomaterial Development: Cross-linking of proteins through lysine modification can be used to create hydrogels and other biomaterials.[24]

VI. Troubleshooting

Problem Possible Cause Solution
Low Degree of Labeling Buffer contains primary amines (e.g., Tris).Use an amine-free buffer like sodium bicarbonate or borate.
pH is too low.Increase the pH of the reaction buffer to 8.5-9.5.
Insufficient molar excess of the reagent.Increase the molar ratio of this compound to protein.
Inactive reagent due to hydrolysis.Prepare a fresh stock solution of the reagent in anhydrous solvent immediately before use.
Protein Precipitation High degree of labeling leading to insolubility.Decrease the molar ratio of the reagent, reaction time, or temperature.
Solvent-induced precipitation.Ensure the final concentration of the organic solvent (DMF/DMSO) in the reaction mixture is low (typically <10% v/v).
Loss of Protein Activity Modification of critical lysine residues in the active or binding site.Reduce the degree of labeling. Consider site-directed mutagenesis to protect critical lysines.
Denaturation of the protein during the labeling process.Perform the reaction at a lower temperature. Ensure the pH is within the protein's stability range.

VII. References

  • BenchChem. (2025). Application Note and Protocol: Preparation of Protein Samples for Labeling with Dansyl Chloride.

  • AAT Bioquest. (2025). How to Determine the Degree of Labeling.

  • BenchChem. (2025). Navigating the Maze of Protein Labeling: A Comparative Guide to Dansyl Chloride and its Alternatives.

  • Wang, Y., et al. (2021). The Chemical Biology of Reversible Lysine Post-Translational Modifications. Accounts of Chemical Research, 54(15), 3093-3106.

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling.

  • Chang, H. (2010). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute.

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.

  • Creative Proteomics. (n.d.). Protocol for Peptide Mapping.

  • Steen, H., & Pandey, A. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(80), 10235-10256.

  • Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen. Journal of Cell Science, 125(Pt 15), 3535-3543.

  • Kim, D. E., & Heo, L. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 22(16), 8873.

  • Gómez-Palomino, A., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240.

  • BOC Sciences. (n.d.). Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery.

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.

  • Jones, M. W., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(80), 10235-10256.

  • Rapid Novor. (2021). What is Peptide Mapping?.

  • Creative Proteomics. (n.d.). An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry.

  • NIST. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb.

  • Borella, M., et al. (2020). The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes. Molecules, 25(2), 244.

  • Borella, M., et al. (2020). The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes. Molecules, 25(2), 244.

  • Herbst, C., et al. (2018). Label-Free Quantitation of Protein Modifications by Pseudo Selected Reaction Monitoring with Internal Reference Peptides. Journal of the American Society for Mass Spectrometry, 29(12), 2435-2444.

  • Campos, E. I., et al. (2022). Chemical modification strategies to prepare advanced protein-based biomaterials. Materials Today Bio, 16, 100373.

  • PubChem. (n.d.). This compound.

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • BLD Pharm. (n.d.). This compound.

  • Spicer, C. D., & Davis, B. G. (2015). Advances in Chemical Protein Modification. Accounts of Chemical Research, 48(3), 519-529.

  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate reactions.

  • Jones, M. W., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(3), 813-822.

  • Boreikaite, V., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research, 46(13), 4279-4288.

  • Mustafa, S., et al. (2020). Interaction between hydrogen sulfide-induced sulfhydration and tyrosine nitration in the KATP channel complex. American Journal of Physiology-Cell Physiology, 319(4), C747-C757.

  • Nagel, U., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.

  • Abberior Instruments. (n.d.). Protein labeling protocol.

  • Pruitt, C. L. (2025). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University.

  • Google Patents. (n.d.). ES2911439T3 - Useful site-specific bioconjugation methods and compositions for nanopore systems.

  • Wang, C., et al. (2021). Mechano-bioconjugation Strategy Empowering Fusion Protein Therapeutics with Aggregation Resistance, Prolonged Circulation, and Enhanced Antitumor Efficacy. Journal of the American Chemical Society, 143(33), 13086-13094.

  • AAT Bioquest. (2019). Protocol for Labeling IgG with Sulfo-Cyanine 3 NHS ester.

  • Sivakumar, K., et al. (2021). Sulfonamide functionalized amino acid-based pH- and temperature-sensitive biodegradable injectable hydrogels: Synthesis, physicochemical characterization and in vivo degradation kinetics. Journal of the Mechanical Behavior of Biomedical Materials, 113, 104144.

  • Clark, L. A., et al. (2018). Side chain electrostatic interactions and pH-dependent expansion of the intrinsically disordered, highly acidic carboxyl-terminus of γ-tubulin. Protein Science, 27(6), 1146-1158.

References

Troubleshooting & Optimization

"Ethyl 3-(chlorosulfonyl)propanoate" side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(chlorosulfonyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and application. Our goal is to provide you with the expertise and insights needed to navigate potential side reactions and optimize your experimental outcomes.

I. Synthesis of this compound: Troubleshooting Unwanted Byproducts

The synthesis of this compound typically involves the oxidative chlorination of its precursor, ethyl 3-mercaptopropionate. This process, while effective, can be prone to side reactions that lower the yield and purity of the desired product.

FAQ 1: During the synthesis of this compound from ethyl 3-mercaptopropionate, I observe a significant amount of a higher molecular weight impurity. What is it and how can I avoid it?

Answer:

The most likely culprit for a higher molecular weight impurity is the formation of the corresponding disulfide, diethyl 3,3'-disulfanediyldipropanoate . This occurs due to the premature oxidation of the thiol groups of two molecules of ethyl 3-mercaptopropionate.[1]

Causality: The thiol group (-SH) is susceptible to oxidation, which can be initiated by various oxidizing agents or even atmospheric oxygen, especially under basic conditions or in the presence of metal ion catalysts.[1]

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Controlled Addition of Oxidant: Add the chlorinating/oxidizing agent (e.g., chlorine) slowly and at a controlled temperature to prevent localized excess of the oxidant, which can favor disulfide formation.

  • pH Control: Maintain an acidic pH during the initial stages of the reaction, as thiols are more prone to oxidation in their thiolate form (RS-), which is favored under basic conditions.

FAQ 2: My final product shows contamination with a highly polar, water-soluble impurity. What could this be?

Answer:

This impurity is likely 3-(ethoxycarbonyl)propane-1-sulfonic acid . This byproduct arises from the over-oxidation of the thiol group beyond the sulfonyl chloride stage.

Causality: The oxidation of a thiol to a sulfonyl chloride is a multi-step process. If the reaction conditions are too harsh or the stoichiometry of the oxidizing agent is not carefully controlled, the oxidation can proceed past the desired sulfonyl chloride to the corresponding sulfonic acid.[2][3] Sulfonic acids are significantly more polar and water-soluble than sulfonyl chlorides.

Troubleshooting and Prevention:

  • Stoichiometry: Use a precise stoichiometry of the chlorinating and oxidizing agents. An excess can lead to over-oxidation.

  • Temperature Control: Maintain a low reaction temperature (typically below 0 °C) during the oxidative chlorination. Higher temperatures can accelerate the rate of over-oxidation.

  • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to oxidizing conditions.

Byproduct Formation Condition Prevention Strategy
Diethyl 3,3'-disulfanediyldipropanoatePremature oxidation of thiolInert atmosphere, controlled oxidant addition
3-(ethoxycarbonyl)propane-1-sulfonic acidOver-oxidation of thiolPrecise stoichiometry, low temperature, monitor reaction time

Reaction Pathway Diagram: Synthesis and Major Byproducts

cluster_synthesis Synthesis Pathway cluster_byproducts Side Reactions A Ethyl 3-mercaptopropionate B This compound (Desired Product) A->B Oxidative Chlorination C Diethyl 3,3'-disulfanediyldipropanoate (Disulfide Byproduct) A->C Premature Oxidation D 3-(ethoxycarbonyl)propane-1-sulfonic acid (Over-oxidation Byproduct) A->D Over-oxidation

Caption: Synthesis of this compound and common side reactions.

II. Reactivity and Stability of this compound: Common Issues

This compound is a bifunctional molecule, and its reactivity is dictated by both the sulfonyl chloride and the ethyl ester moieties. Understanding the interplay between these two groups is crucial for successful application.

FAQ 3: I am trying to perform a reaction with an amine to form a sulfonamide, but I am getting a significant amount of a byproduct that seems to be the result of hydrolysis. How can I prevent this?

Answer:

The sulfonyl chloride functional group is highly susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents.[4][5][6] The byproduct you are observing is likely 3-(ethoxycarbonyl)propane-1-sulfonic acid .

Causality: Water can act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid. This reaction can be accelerated by the presence of bases.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere.

  • Solvent Choice: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

  • Order of Addition: Add the sulfonyl chloride to the solution of the amine, rather than the other way around. This ensures that the more nucleophilic amine is readily available to react, outcompeting residual water.

  • Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl generated during the reaction.[7] This also helps to drive the reaction to completion.

FAQ 4: I am attempting a reaction at elevated temperatures and notice decomposition of my starting material. What is the thermal stability of this compound?

Answer:

Causality: The decomposition can proceed through various pathways, including the elimination of sulfur dioxide.

Troubleshooting and Prevention:

  • Low Temperature Reactions: Whenever possible, conduct reactions involving this compound at low temperatures (e.g., 0 °C to room temperature).

  • Avoid Prolonged Heating: If heating is necessary, keep the reaction time to a minimum and monitor for decomposition.

  • Storage: Store this compound at low temperatures (as recommended by the supplier) and under an inert atmosphere to prevent degradation over time.

FAQ 5: Can the ester group in this compound be hydrolyzed during my reaction?

Answer:

Yes, the ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[1][9][10][11]

Causality:

  • Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[9][10][11]

  • Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and results in the formation of a carboxylate salt and ethanol.[1][11]

Troubleshooting and Prevention:

  • pH Control: Maintain a neutral pH if the ester functionality needs to be preserved.

  • Anhydrous Conditions: As with the sulfonyl chloride group, using anhydrous conditions will prevent hydrolysis.

  • Choice of Reagents: If your reaction requires basic conditions, consider using a non-nucleophilic base and minimizing the amount of water present. For reactions requiring an acid, use a non-aqueous acid source if possible.

Reaction Pathway Diagram: Competing Nucleophilic Attack

cluster_sulfonyl_chloride Reactions at Sulfonyl Chloride cluster_ester Reactions at Ester A This compound B Sulfonamide (with Amine) A->B Nucleophilic Attack by Amine C Sulfonic Acid (with Water) A->C Nucleophilic Attack by Water (Hydrolysis) D 3-(Chlorosulfonyl)propanoic acid (Ester Hydrolysis) A->D Ester Hydrolysis (Acid or Base)

Caption: Competing reaction pathways for this compound.

III. Purification and Handling

Proper purification and handling are critical to obtaining high-purity this compound and ensuring its stability.

FAQ 6: What is the best way to purify crude this compound?

Answer:

Purification of sulfonyl chlorides requires careful consideration of their reactivity.

Recommended Protocol:

  • Aqueous Workup: After the reaction, the mixture can be carefully quenched with cold water or ice. The product can then be extracted with a non-polar organic solvent like dichloromethane or diethyl ether. It is crucial to perform this step quickly to minimize hydrolysis.[12]

  • Washing: The organic layer should be washed with cold brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature.

  • Distillation: For higher purity, vacuum distillation can be employed. However, care must be taken to avoid high temperatures that could lead to decomposition.[12]

Experimental Protocol: Purification of this compound

  • Transfer the reaction mixture to a separatory funnel containing ice-cold water.

  • Quickly extract the aqueous layer with three portions of cold dichloromethane.

  • Combine the organic extracts and wash with one portion of cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 30 °C.

  • If necessary, purify the crude product by vacuum distillation, ensuring the pot temperature remains as low as possible.

IV. References

  • Brainly. (2023). Provide a detailed mechanism for: (a) The Fischer Esterification of ethanol and propanoic acid to form - (b) The base-catalyzed hydrolysis of ethyl propanoate. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Oxidation of protein thiols to sulfonic acids. During oxidative stress,... [Image]. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing.

  • King, J. F., & Skonieczny, S. (1989). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 67(12), 2162-2172.

  • Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 978-984.

  • Van der Veken, P., et al. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 118(16), 2965-2975.

  • D. S. Millan, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 231-252). The Royal Society of Chemistry.

  • King, J. F., et al. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. The Journal of Organic Chemistry, 54(1), 137-145.

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from --INVALID-LINK--

  • Feng, C., & Wu, Y. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32997-33008.

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4549993A - Purification of crude, liquid organosulfonyl chloride. Retrieved from --INVALID-LINK--

  • Filo. (2023). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf... Retrieved from --INVALID-LINK--

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  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2013). Free Radical Biology and Medicine, 54, 148-158.

  • van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 30(11), 3743-3746.

  • Clutch Prep. (n.d.). Acid-Catalyzed Ester Hydrolysis Exam Prep. Retrieved from --INVALID-LINK--

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  • Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. --INVALID-LINK--

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  • ResearchGate. (n.d.). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide [Request PDF]. Retrieved from --INVALID-LINK--

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References

Technical Support Center: Effective Quenching Strategies for Ethyl 3-(chlorosulfonyl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving Ethyl 3-(chlorosulfonyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive sulfonyl chloride in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the critical quenching step, providing not just protocols but the chemical reasoning behind them to ensure safe, efficient, and successful experimental outcomes.

Introduction: The Challenge of Taming a Reactive Electrophile

This compound is a highly reactive bifunctional molecule, containing both an ester and a sulfonyl chloride. The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. However, this high reactivity also presents a significant challenge at the end of a reaction. Improper quenching can lead to hazardous exothermic events, product degradation, and complex purification issues.

This resource provides a structured approach to troubleshooting and optimizing the quenching process, ensuring the complete and safe neutralization of unreacted this compound and related byproducts.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary hazards associated with this compound, and why is a controlled quench so critical?

Answer: this compound is classified as a hazardous substance with multiple risk factors. Understanding these is paramount to safe handling.

  • Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1][2]

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Reactivity with Water: It reacts violently with water, a reaction that is highly exothermic and liberates toxic hydrogen chloride (HCl) gas.[3]

A controlled quench is therefore not just a matter of chemical workup but a critical safety procedure. An uncontrolled addition of water or other nucleophiles can cause a runaway reaction, leading to a rapid increase in temperature and pressure, and the release of corrosive HCl gas. The primary goal of a quench is to slowly and safely neutralize this reactive electrophile before proceeding with product isolation.

Q2: My reaction is complete. What is the most reliable method for quenching residual this compound?

Answer: The most common and generally recommended method is a carefully controlled aqueous quench. This involves slowly adding the reaction mixture to a separate, well-stirred vessel containing ice-cold water or a biphasic mixture of ice-water and an extraction solvent.

The Chemistry Behind the Quench: The principle of an aqueous quench is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (in this case, Ethyl 3-(sulfo)propanoate). This reaction proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism where water acts as the nucleophile.[4][5][6]

The resulting sulfonic acid is:

  • Highly Polar and Water-Soluble: This property is key to its removal. During the subsequent liquid-liquid extraction, the sulfonic acid and its salt form will partition into the aqueous layer, effectively separating them from the desired, less polar organic product.[7][8]

  • Non-Reactive: Unlike the starting sulfonyl chloride, the sulfonic acid is stable and will not interfere with subsequent reaction steps or product stability.

G cluster_main Aqueous Quench Workflow Start Reaction Mixture (contains unreacted sulfonyl chloride) QuenchVessel Prepare separate flask with ice-cold water or ice/solvent mixture Addition Slowly add reaction mixture to quench vessel with vigorous stirring Start->Addition 1. Hydrolysis Hydrolysis Occurs: -SO2Cl → -SO3H (Exothermic, HCl gas evolved) Addition->Hydrolysis 2. Extraction Transfer to Separatory Funnel Perform Liquid-Liquid Extraction Hydrolysis->Extraction 3. AqueousLayer Aqueous Layer: Contains sulfonic acid, salts Extraction->AqueousLayer OrganicLayer Organic Layer: Contains desired product Extraction->OrganicLayer End Isolate Product from Organic Layer OrganicLayer->End G cluster_choices Select Quenching Strategy cluster_outcomes Resulting Byproduct & Workup Start Reaction Complete. Quench Required for Excess This compound Water Aqueous Quench (Water/Ice) Start->Water Base Aqueous Base (e.g., NaHCO3) Start->Base Alcohol Alcohol Quench (e.g., MeOH) Start->Alcohol Amine Amine Quench (e.g., NH3) Start->Amine Outcome_Water Forms Sulfonic Acid. Remove with basic wash. Water->Outcome_Water Standard & Recommended Outcome_Base Forms Sulfonate Salt. Remove by extraction. Base->Outcome_Base Efficient Outcome_Alcohol Forms Sulfonate Ester. Requires purification (e.g., chromatography). Alcohol->Outcome_Alcohol Situational Outcome_Amine Forms Sulfonamide. Requires purification (e.g., chromatography). Amine->Outcome_Amine Situational

References

Technical Support Center: Troubleshooting Low Yield in Ethyl 3-(chlorosulfonyl)propanoate Conjugations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(chlorosulfonyl)propanoate applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation reactions using this reagent. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot low conjugation yields and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low conjugation yield with this compound?

Low yield is most often a result of the competing hydrolysis of the highly reactive sulfonyl chloride group in the aqueous buffers used for bioconjugation. The sulfonyl chloride readily reacts with water to form the corresponding sulfonic acid, rendering it incapable of reacting with the intended amine target on the biomolecule.

Q2: How does pH affect the stability and reactivity of this compound?

The pH of the reaction buffer is a critical parameter that influences both the stability of the reagent and the nucleophilicity of the target amine.

  • Reagent Stability: The hydrolysis of aliphatic sulfonyl chlorides is generally faster at higher pH due to the increased concentration of hydroxide ions, which are potent nucleophiles.

  • Target Reactivity: For effective conjugation to lysine residues, the pH should be slightly basic (typically pH 8.0-9.0). This ensures that a significant portion of the lysine's epsilon-amino group (pKa ~10.5) is deprotonated and thus nucleophilic, while minimizing the rate of hydrolysis.

A careful balance must be struck to maximize the reaction with the target amine before the sulfonyl chloride hydrolyzes.

Q3: Can the ethyl ester group of the reagent be hydrolyzed during the conjugation reaction?

Yes, though it is generally less of a concern than the hydrolysis of the sulfonyl chloride under typical conjugation conditions. Base-catalyzed hydrolysis of the ethyl ester to a carboxylate can occur, especially at higher pH values (pH > 9) or during prolonged reaction times.[1][2][3][4] This side reaction can alter the charge of the conjugated molecule, potentially impacting purification and the final product's properties.

Troubleshooting Guide: Low Conjugation Yield

This section provides a structured approach to diagnosing and resolving issues of low conjugation efficiency.

Initial Diagnosis: Is the Reagent or the Reaction Failing?

Before diving into complex optimizations, it's crucial to determine if the issue lies with the integrity of your this compound stock or the reaction conditions.

Troubleshooting Workflow

A Low Conjugation Yield Observed B Check Reagent Integrity: - Prepare fresh stock solution in anhydrous DMSO. - Use immediately. A->B C Re-run a small-scale test reaction. B->C D Yield Improved? C->D E Yes D->E F No D->F G Issue likely old/hydrolyzed reagent stock. Discard old stock. E->G H Proceed to Reaction Condition Optimization F->H A Heterogeneous Product Observed (e.g., by SDS-PAGE, Mass Spec) B Analyze heterogeneity: - Multiple bands on SDS-PAGE? - Broad peaks in chromatography? - Multiple species in Mass Spec? A->B C Multiple Bands / High MW Species B->C Aggregation/ Crosslinking D Broad Peaks / Multiple Charges B->D Multiple Modifications/ Ester Hydrolysis E Reduce molar excess of reagent. Decrease protein concentration. C->E F Check for ester hydrolysis: - Analyze product by IEX or Mass Spec. - Run reaction at lower pH or for shorter time. D->F G Consider site-directed mutagenesis to remove highly reactive, non-desired residues. D->G

References

Preventing non-specific binding of "Ethyl 3-(chlorosulfonyl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Non-Specific Binding in Bioconjugation and Surface Functionalization

Welcome to the technical support center for Ethyl 3-(chlorosulfonyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amine-reactive crosslinker. As Senior Application Scientists, we understand that achieving high specificity is paramount to experimental success. Non-specific binding (NSB) can lead to high background noise, false positives, and irreproducible results.

This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you minimize non-specific binding and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

This compound is a chemical compound featuring a sulfonyl chloride (-SO₂Cl) functional group.[1][2][3] This group is a highly reactive electrophile that readily forms stable sulfonamide bonds with nucleophilic primary amines (-NH₂), such as those found on the side chains of lysine residues in proteins or on amine-functionalized surfaces.[4][5]

Q2: What constitutes "non-specific binding" in the context of this reagent?

Non-specific binding (NSB) refers to any interaction that is not the intended covalent reaction with the target molecule. It can be categorized into two main types:

  • Non-covalent NSB: The physical adsorption of the reagent or target biomolecules onto a surface due to hydrophobic or electrostatic interactions.[6][7]

  • Covalent NSB: The reaction of the highly reactive sulfonyl chloride group with non-target nucleophiles on your substrate or with unintended biomolecules in your sample.

Q3: Why is the hydrolysis of this compound a concern?

The sulfonyl chloride group is susceptible to hydrolysis, a reaction with water that converts it into a non-reactive sulfonic acid (-SO₃H).[8][9][10] This is a critical issue because it effectively inactivates the reagent, reducing the efficiency of your desired conjugation reaction. Hydrolysis is accelerated at higher pH and temperature. Therefore, all reactions should be performed using anhydrous (dry) solvents and meticulously dried glassware whenever possible.[11]

Q4: Can I use a common biological buffer like Tris-HCl for my reaction?

No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with this chemistry.[12] The amine groups in these buffers will compete with your target molecule for reaction with the sulfonyl chloride, significantly reducing your conjugation yield. Suitable alternative buffers include HEPES, phosphate-buffered saline (PBS, ensuring it is amine-free), or sodium bicarbonate buffers.

Troubleshooting Guide: High Non-Specific Binding

This section provides a systematic approach to diagnosing and solving common issues related to non-specific binding.

Issue 1: High Background Signal on a Functionalized Surface (e.g., ELISA plate, Biosensor Chip)

Symptom: You observe a high signal in your negative control lanes or on surfaces where no specific binding partner is present.

Potential Cause: This is often due to inadequate surface passivation, allowing molecules to adsorb to the underlying substrate through hydrophobic or charge-based interactions.

Solution: Implement a robust surface blocking/passivation strategy before introducing the this compound. The goal of passivation is to create an inert, hydrophilic layer that repels proteins and other biomolecules.[13][14]

The following diagram illustrates a robust workflow designed to minimize NSB during surface functionalization.

G cluster_prep Surface Preparation cluster_react Conjugation Reaction cluster_post Post-Reaction Cleanup Clean 1. Surface Cleaning (e.g., Piranha, Plasma, KOH) Passivate 2. Surface Passivation (Apply Blocking Agent) Clean->Passivate Activate 3. Activation (Incubate with Ethyl 3-(chlorosulfonyl)propanoate) Passivate->Activate Wash1 4. Intermediate Wash (Remove excess activator) Activate->Wash1 Conjugate 5. Specific Conjugation (Incubate with target amine-ligand) Wash1->Conjugate Quench 6. Quenching (Deactivate unreacted sites with Ethanolamine/Glycine) Conjugate->Quench Wash2 7. Final Wash (Remove unbound ligand and byproducts) Quench->Wash2 Ready Ready Wash2->Ready Ready for Assay

Caption: A validated workflow for minimizing non-specific binding.

Choosing the right blocking agent is critical for effective surface passivation.[15]

Blocking AgentMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Coats the surface with a protein layer, physically blocking adsorption sites.[6][16]1-5% (w/v)Inexpensive, readily available, effective for many applications.Can interfere with some assays; potential for cross-reactivity.
Polyethylene Glycol (PEG) Forms a dense, hydrophilic polymer brush that sterically hinders protein approach and creates a hydration layer.[13][17]Varies by MW and grafting methodHighly effective at preventing protein fouling; chemically defined.[14]Can be more expensive and complex to apply than simple protein blockers.
Non-fat Dry Milk / Casein Similar to BSA, provides a protein-based blocking layer.3-5% (w/v)Very cost-effective.[15] Casein is useful for phosphoprotein studies.[18]Less defined composition than BSA; can contain endogenous biotin/enzymes.
Tween-20 (or other non-ionic detergents) Reduces hydrophobic interactions between molecules and the surface.[6][7][19]0.05-0.1% (v/v)Effective at reducing hydrophobic NSB; often included in wash buffers.May not be sufficient as a standalone blocking agent; can affect protein conformation.[19]
Issue 2: Inconsistent or Low Yield of Specific Conjugation

Symptom: Your desired reaction is inefficient, leading to weak signals or a low amount of conjugated product, while background remains an issue.

Potential Cause: This often points to a problem with the reaction conditions, where the sulfonyl chloride is being consumed by side reactions (like hydrolysis) or the reaction environment is not optimal for the target nucleophile.

Solution: Carefully optimize your reaction buffer and conditions.

  • Buffer Selection: Choose a non-nucleophilic buffer.

    • Recommended: HEPES, Sodium Bicarbonate, or amine-free PBS.

    • AVOID: Tris, Glycine, or any buffer with primary amine groups.[12]

  • pH Adjustment: The reaction is highly pH-dependent. The target primary amine must be deprotonated to be nucleophilic, but high pH accelerates hydrolysis of the sulfonyl chloride.

    • Starting Point: Perform the reaction in a buffer at pH 8.5 .

    • Optimization: Test a pH range from 8.0 to 9.5 . Lower pH can slow hydrolysis but may also reduce the reactivity of your target amine. Higher pH increases amine reactivity but also hydrolysis rate. The optimal pH is a balance between these two factors.[16]

  • Additives: Consider additives to further reduce non-covalent interactions during the reaction itself.

    • Salt Concentration: Increasing the salt concentration (e.g., 150-500 mM NaCl) can help mitigate non-specific binding caused by electrostatic interactions.[7][16]

    • Surfactants: A low concentration of a non-ionic surfactant like Tween-20 (0.05%) can be included in the reaction buffer to disrupt hydrophobic interactions.[6]

ParameterRecommended RangeRationale
pH 8.0 - 9.5Balances amine deprotonation (for reactivity) and sulfonyl chloride hydrolysis (for stability).
Temperature 4°C to Room TemperatureLower temperatures slow the rate of hydrolysis, providing a longer half-life for the reagent, but may require longer reaction times.
Buffer HEPES, Bicarbonate, PBSAvoids competitive reaction from amine-containing buffers like Tris.[12]
Additives 150-500 mM NaCl, 0.05% Tween-20Reduces non-specific electrostatic and hydrophobic interactions, respectively.[6][7][16]
Issue 3: High Variability Between Experiments

Symptom: You are unable to achieve reproducible results, even when following the same protocol.

Potential Cause: This can be caused by unreacted sulfonyl chloride groups remaining on the surface after the main conjugation step. These active sites can continue to react non-specifically with molecules added in subsequent steps (e.g., detection antibodies), leading to variability.

Solution: Implement a dedicated quenching step immediately after the specific conjugation reaction.

  • Remove Reaction Solution: After incubating with your target amine-containing molecule, remove the solution and wash the surface 2-3 times with your reaction buffer (e.g., PBS with 0.05% Tween-20).[15]

  • Prepare Quenching Buffer: Prepare a solution of a small molecule containing a primary amine.

    • Option A: 1 M Ethanolamine, pH 8.5.

    • Option B: 100 mM Glycine, pH 8.5.[20]

  • Incubate: Add the quenching buffer to the surface and incubate for 30-60 minutes at room temperature. This will ensure that any remaining reactive sulfonyl chloride groups are capped and rendered inert.

  • Final Wash: Thoroughly wash the surface with your assay wash buffer (e.g., PBST) to remove the quenching agent and any non-specifically bound molecules. Your surface is now ready for subsequent assay steps.

Troubleshooting Decision Tree

Use this diagram to systematically diagnose the root cause of your non-specific binding issues.

G Start High Non-Specific Binding Detected CheckBlocking Is a surface blocking step included in the protocol? Start->CheckBlocking CheckBuffer Is the reaction buffer non-amine (e.g., HEPES, PBS)? CheckBlocking->CheckBuffer Yes Sol_Blocking Solution: Implement a blocking step. Use BSA, PEG, or Casein. See Table 1. CheckBlocking->Sol_Blocking No CheckQuench Is a quenching step (e.g., with glycine) performed after conjugation? CheckBuffer->CheckQuench Yes Sol_Buffer Solution: Switch to a non-amine buffer. Tris and Glycine are reactive. CheckBuffer->Sol_Buffer No CheckpH Is the reaction pH optimized (8.0-9.5)? CheckQuench->CheckpH Yes Sol_Quench Solution: Add a quenching step after ligand incubation to cap unreacted sites. CheckQuench->Sol_Quench No Sol_pH Solution: Optimize pH. Start at 8.5. Test range to balance reactivity and hydrolysis. CheckpH->Sol_pH No Sol_Additives Further Optimization: - Increase salt (NaCl) to reduce  electrostatic NSB. - Add Tween-20 to reduce  hydrophobic NSB. CheckpH->Sol_Additives Yes

Caption: A decision tree for troubleshooting non-specific binding.

References

Technical Support Center: Ethyl 3-(chlorosulfonyl)propanoate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 3-(chlorosulfonyl)propanoate

This compound is a bifunctional molecule containing a reactive sulfonyl chloride group and an ethyl ester. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles such as primary amines to form stable sulfonamide bonds. This reactivity makes it a valuable tool in bioconjugation for labeling proteins and other biomolecules. However, its high reactivity also makes it susceptible to hydrolysis in aqueous environments, a critical consideration for any experimental design.

Core Concepts: Stability and Reactivity

The utility of this compound in aqueous systems is governed by the competition between two primary reactions:

  • Reaction with the target nucleophile (e.g., primary amine on a protein): This is the desired reaction, leading to the formation of a stable sulfonamide linkage.

  • Reaction with water (hydrolysis): This is the primary degradation pathway, resulting in the formation of the unreactive sulfonic acid and rendering the reagent incapable of reacting with the target molecule.

The rates of these competing reactions are significantly influenced by the pH of the buffer system.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in aqueous buffers.

Issue 1: Low or No Labeling of Target Protein

Potential Cause 1: Hydrolysis of this compound. Sulfonyl chlorides are highly susceptible to hydrolysis, especially at neutral to alkaline pH.[1][2] If the rate of hydrolysis is significantly faster than the rate of reaction with your protein, you will observe low or no labeling.

Troubleshooting Steps:

  • Optimize Reaction pH: The rate of hydrolysis of sulfonyl chlorides increases with pH.[3] While the reaction with primary amines also proceeds efficiently at or above neutral pH, a compromise is necessary. We recommend starting with a buffer at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) and empirically determining the optimal pH for your specific protein.

  • Minimize Reaction Time: The longer the reagent is in an aqueous environment, the more it will hydrolyze. Design your experiment to have the shortest possible reaction time that still allows for sufficient labeling.

  • Use a Co-solvent: Introducing a water-miscible organic co-solvent (e.g., DMSO, DMF) can decrease the concentration of water and slow the rate of hydrolysis.[4] However, ensure your protein remains stable and soluble in the chosen co-solvent.

  • Increase Reagent Concentration: A higher concentration of this compound can increase the rate of the desired reaction with the protein, potentially outcompeting hydrolysis. This should be optimized to avoid non-specific labeling or protein precipitation.

Potential Cause 2: Inactive Reagent. Improper storage of this compound can lead to its degradation.

Troubleshooting Steps:

  • Proper Storage: Store the reagent under anhydrous conditions at the recommended temperature (typically 2-8°C) to prevent premature hydrolysis.[5]

  • Use Fresh Reagent: For critical experiments, use a freshly opened vial of the reagent.

Issue 2: Inconsistent Labeling Results

Potential Cause 1: Buffer Composition. Common biological buffers can contain nucleophilic species that react with sulfonyl chlorides, consuming the reagent and leading to inconsistent results.

  • Tris (tris(hydroxymethyl)aminomethane): The primary amine in Tris is a potent nucleophile that will readily react with sulfonyl chlorides.[6] Avoid using Tris buffers.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): While generally considered a non-coordinating buffer, HEPES contains a secondary amine within its piperazine ring that can potentially react with highly reactive electrophiles.[7] While less reactive than the primary amine in Tris, it is advisable to use caution.

  • Phosphate Buffers (e.g., PBS): Phosphate itself is a weak nucleophile. Phosphate buffers are generally a better choice for reactions with sulfonyl chlorides. However, the pH of phosphate buffers can be temperature-dependent, which could affect reaction rates.

Troubleshooting Steps:

  • Choose a Non-Nucleophilic Buffer: We recommend using buffers such as phosphate, MES (2-(N-morpholino)ethanesulfonic acid), or acetate, depending on the desired pH range.

  • Buffer Preparation: Ensure your buffer is prepared with high-purity water and that all components are free of contaminating nucleophiles.

Potential Cause 2: Inaccurate pH Control. Small variations in pH can significantly impact the rate of both hydrolysis and the desired labeling reaction.

Troubleshooting Steps:

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated before preparing your buffers.

  • Verify Final pH: After dissolving all buffer components, verify and adjust the final pH of the solution.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in aqueous buffers?

There is currently no published specific data on the half-life of this compound in various aqueous buffers. The stability is highly dependent on pH, buffer composition, and temperature. As a general guideline, aliphatic sulfonyl chlorides are more susceptible to hydrolysis than aromatic sulfonyl chlorides, and their stability decreases significantly as the pH increases above neutral. We strongly recommend empirically determining the stability of the reagent under your specific experimental conditions.

Q2: How can I monitor the stability of this compound in my buffer?

You can monitor the hydrolysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] By taking aliquots of your reaction mixture at different time points and analyzing them by HPLC, you can observe the disappearance of the starting material peak and the appearance of the sulfonic acid hydrolysis product peak.

Q3: Can I use this compound to label amino acids other than lysine?

The primary targets for sulfonyl chlorides in proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus due to their high nucleophilicity at neutral to slightly alkaline pH. Other nucleophilic amino acid side chains, such as the thiol group of cysteine, the hydroxyl groups of serine and threonine, and the imidazole group of histidine, are generally less reactive under these conditions. However, at higher pH values, reactivity with these other residues can occur.

Q4: What is the optimal temperature for bioconjugation with this compound?

The optimal temperature will be a balance between reaction rate and protein stability. Most bioconjugation reactions are performed at room temperature (around 20-25°C) or at 4°C to enhance protein stability. A lower temperature will slow down both the desired reaction and the competing hydrolysis. We recommend starting at room temperature and optimizing as needed.

Q5: Besides hydrolysis, are there other potential side reactions?

Yes, the ethyl ester moiety of this compound could also be susceptible to hydrolysis, especially at high pH, which would result in a carboxylate group. However, the hydrolysis of the sulfonyl chloride is expected to be the much faster and more significant degradation pathway under typical bioconjugation conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling
  • Protein Preparation: Prepare your protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).

  • Reagent Preparation: Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted sulfonyl chloride.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Assessing the Stability of this compound via RP-HPLC
  • Buffer Preparation: Prepare the aqueous buffer of interest at the desired pH.

  • Reaction Setup: In a clean vial, add the buffer and a known concentration of this compound (from a fresh stock solution in an organic solvent).

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction in the aliquot by diluting it in a solution that will stabilize the compound, for example, by adding it to an excess of a primary amine in an aprotic solvent, or by immediate injection onto the HPLC.

  • HPLC Analysis: Analyze the quenched aliquots by RP-HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Monitor the disappearance of the peak corresponding to this compound over time.

  • Data Analysis: Plot the peak area of this compound as a function of time to determine its stability profile.

Visualizing Reaction Pathways

competing_reactions reagent This compound conjugate Protein-NH-SO2-R (Stable Conjugate) reagent->conjugate Desired Reaction hydrolyzed HO3S-R (Inactive) reagent->hydrolyzed Competing Reaction protein Protein-NH2 protein->conjugate water H2O (Hydrolysis) water->hydrolyzed

Caption: Competing reaction pathways for this compound in aqueous buffer.

Troubleshooting Workflow

troubleshooting_workflow start Low Labeling Yield check_reagent Check Reagent Activity & Storage start->check_reagent check_buffer Check Buffer Composition (Avoid Tris, consider HEPES reactivity) start->check_buffer check_ph Verify Reaction pH start->check_ph optimize_conditions Optimize Reaction Conditions (Time, Temperature, Concentration) check_reagent->optimize_conditions check_buffer->optimize_conditions check_ph->optimize_conditions success Successful Labeling optimize_conditions->success

Caption: A workflow for troubleshooting low bioconjugation yields.

Summary of Buffer Recommendations

Buffer SystemSuitability for Sulfonyl Chloride ReactionsComments
Phosphate (PBS) Recommended Generally non-nucleophilic and provides good buffering capacity in the physiological pH range.
MES Recommended Good for reactions at slightly acidic pH (pKa ~6.1). Non-nucleophilic.
Acetate Recommended Suitable for acidic conditions (pKa ~4.8). Non-nucleophilic.
HEPES Use with Caution Contains a secondary amine that may react with the sulfonyl chloride.[7] Empirical testing is advised.
Tris Not Recommended Contains a highly reactive primary amine that will compete with the target molecule.[6]
Glycine Not Recommended Contains a primary amine and is often used to quench reactions.

References

"Ethyl 3-(chlorosulfonyl)propanoate" reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(chlorosulfonyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction outcomes. Our focus is on the critical parameters of reaction time and temperature to ensure a high-yield, high-purity synthesis.

Introduction to the Synthesis

This compound is a valuable building block in organic synthesis. The most common and efficient method for its preparation is the oxidative chlorination of Ethyl 3-mercaptopropionate. This reaction, while straightforward in principle, is sensitive to reaction conditions, particularly temperature and time. Precise control is necessary to prevent the formation of unwanted side products and ensure the stability of the desired sulfonyl chloride.

This guide will walk you through a detailed, optimized protocol and provide solutions to common challenges encountered during the synthesis.

Core Synthesis Protocol: Oxidative Chlorination of Ethyl 3-mercaptopropionate

This protocol details a robust method for the synthesis of this compound using an aqueous chlorine-based system. The key to success is maintaining a low temperature to control the exothermicity of the reaction and minimize side product formation.

Diagram of the Synthesis Workflow

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_reagents Prepare Ethyl 3-mercaptopropionate in Acetic Acid/Water start->prep_reagents cool_reactor Cool Reactor to 0-5 °C prep_reagents->cool_reactor chlorine_addition Subsurface Chlorine Gas Addition (Maintain 0-5 °C) cool_reactor->chlorine_addition reaction_monitor Monitor Reaction (TLC or GC) chlorine_addition->reaction_monitor quench Quench with Ice-Water reaction_monitor->quench extraction Extract with Dichloromethane quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry_concentrate Dry (Na2SO4) & Concentrate wash->dry_concentrate purification Vacuum Distillation dry_concentrate->purification product This compound purification->product

Caption: A step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a thermometer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize excess chlorine.

  • Charging the Reactor: Charge the reactor with a solution of Ethyl 3-mercaptopropionate (1.0 eq) dissolved in a mixture of acetic acid and water (typically a 2:1 ratio).

  • Cooling: Begin circulating a coolant through the reactor jacket to bring the internal temperature to 0–5 °C. Efficient cooling is critical for the selectivity of the reaction.

  • Chlorine Addition: Once the temperature is stable, begin bubbling chlorine gas through the solution at a moderate rate. The reaction is exothermic, and the chlorine addition rate should be controlled to maintain the internal temperature between 0–10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material, Ethyl 3-mercaptopropionate, indicates the completion of the reaction. The reaction time is typically 1-3 hours.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine. Quench the reaction mixture by slowly adding it to a stirred vessel containing ice-cold water.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

  • Washing: Wash the organic layer sequentially with cold water and brine to remove any remaining acids and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound, with a focus on optimizing reaction time and temperature.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Incomplete Conversion:

    • Cause: Insufficient reaction time or inadequate chlorine delivery.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is monitored to completion. An arbitrary reaction time may not be sufficient. Use TLC or GC to confirm the absence of the starting thiol.

      • Chlorine Addition: Ensure the chlorine gas is bubbling efficiently through the reaction mixture. A subsurface gas inlet is crucial. A slow or intermittent flow will lead to an incomplete reaction.

  • Product Decomposition:

    • Cause: Excessive temperature is a primary cause of product degradation. The sulfonyl chloride functional group can be susceptible to hydrolysis, especially at elevated temperatures in an aqueous environment.[1][2]

    • Troubleshooting:

      • Temperature Control: Maintain a strict temperature range of 0–10 °C throughout the chlorine addition. A reliable cooling system is essential.

      • Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the work-up to minimize the product's exposure to the reaction conditions.

  • Formation of Side Products:

    • Cause: The primary side product is the corresponding disulfide, formed by the partial oxidation of the starting thiol. Over-oxidation can lead to the formation of the sulfonic acid.

    • Troubleshooting:

      • Stoichiometry of Chlorine: While a slight excess of chlorine is necessary to drive the reaction to completion, a large excess can promote over-oxidation. Calibrating the chlorine flow rate is beneficial.

      • Temperature: Low temperatures favor the desired oxidative chlorination over disulfide formation.[3]

Question 2: I am observing a significant amount of a side product that I suspect is the disulfide of my starting material. How can I minimize its formation?

Answer:

The formation of the disulfide (Ethyl 3,3'-disulfanediyldipropanoate) is a common issue and indicates incomplete oxidation.

  • Causality: Disulfide formation is the initial step in the oxidation of thiols. Insufficient oxidant (chlorine) or localized areas of low oxidant concentration can lead to the accumulation of this intermediate.

  • Optimization Strategies:

    • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture. This prevents localized depletion of chlorine and allows for the rapid conversion of the disulfide intermediate to the sulfonyl chloride.

    • Controlled Chlorine Addition: A steady and continuous flow of chlorine is more effective than adding it in large portions. This ensures a consistent oxidative environment.

    • Reaction Temperature: While low temperatures are generally recommended, ensure the reaction mixture is not so viscous that it impedes efficient mixing. The 0-10 °C range is a good balance.

Question 3: During the work-up, I seem to be losing a significant amount of product. What are the best practices for extraction and purification?

Answer:

Product loss during work-up is often due to the partial hydrolysis of the sulfonyl chloride.

  • Hydrolysis Prevention:

    • Cause: this compound is susceptible to hydrolysis back to the sulfonic acid, especially in the presence of water and at non-neutral pH.[1][2]

    • Best Practices:

      • Use Cold Solutions: Perform all aqueous work-up steps (quenching, washing) with ice-cold water. This significantly reduces the rate of hydrolysis.

      • Minimize Contact Time: Do not let the product remain in contact with aqueous layers for extended periods. Perform extractions and separations promptly.

      • Neutral Washes: Ensure the washing steps effectively remove any residual acid from the reaction mixture.

  • Purification:

    • Vacuum Distillation: This is the preferred method for purifying this compound. Ensure your vacuum system is efficient to allow distillation at a lower temperature, further minimizing the risk of thermal decomposition.

Question 4: What is the optimal reaction time and temperature for this synthesis?

Answer:

The optimal conditions are a balance between reaction rate and selectivity.

  • Temperature: The recommended temperature range is 0–10 °C .

    • Below 0 °C: The reaction rate may become impractically slow, and the viscosity of the mixture could increase, leading to poor mixing.

    • Above 10 °C: The risk of side reactions, such as the formation of the sulfonic acid and other over-oxidized products, increases significantly. The exotherm of the reaction also becomes more difficult to control.

  • Reaction Time: The optimal reaction time is not fixed and should be determined by reaction monitoring.

    • Typical Range: For a lab-scale synthesis, the reaction is often complete within 1 to 3 hours .

    • Monitoring is Key: Rely on analytical techniques like TLC or GC to determine the point at which the starting thiol is no longer detectable. Continuing the reaction beyond this point provides no benefit and increases the risk of product degradation.

Data Summary: Effect of Temperature on Yield

Temperature (°C)Average Reaction Time (hours)Approximate Yield (%)Key Observations
-5 to 03 - 580-85Slower reaction rate, good purity.
0 to 10 1 - 3 >90 Optimal balance of rate and selectivity. [4]
10 to 20170-80Increased rate but higher levels of impurities.
>20<1<60Rapid reaction, but significant decomposition and side product formation.

Question 5: What are the critical safety precautions for this reaction?

Answer:

Safety is paramount when working with chlorine gas and corrosive materials.

  • Chlorine Gas: Chlorine is highly toxic and corrosive.

    • Fume Hood: Always conduct the reaction in a well-ventilated and properly functioning fume hood.

    • Scrubber: Use a scrubber filled with a neutralizing agent (e.g., sodium thiosulfate or sodium hydroxide solution) to trap any unreacted chlorine gas.

    • Detection: Have a chlorine gas detector or use appropriate personal protective equipment (PPE), including a respirator with acid gas cartridges if necessary.

  • Corrosive Reagents: Acetic acid and the product, this compound, are corrosive.

    • PPE: Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is exothermic.

    • Cooling and Monitoring: Ensure a reliable cooling system is in place and monitor the reaction temperature closely. Be prepared for emergency cooling if the temperature rises unexpectedly.

Diagram of Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Guide for Low Yield start Low Yield Observed check_conversion Analyze Crude Reaction Mixture: Incomplete Conversion? start->check_conversion check_side_products Significant Side Products (e.g., Disulfide)? check_conversion->check_side_products No increase_time_cl2 Increase Reaction Time or Improve Chlorine Dispersion check_conversion->increase_time_cl2 Yes check_workup_loss Product Loss During Work-up/Purification? check_side_products->check_workup_loss No improve_mixing_temp Improve Stirring & Maintain Strict Temperature Control (0-10 °C) check_side_products->improve_mixing_temp Yes other_issues Re-evaluate Reagent Purity and Stoichiometry check_workup_loss->other_issues No cold_workup Use Cold Aqueous Solutions & Minimize Contact Time check_workup_loss->cold_workup Yes

References

Technical Support Center: Minimizing Protein Precipitation During Ethyl 3-(chlorosulfonyl)propanoate Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protein labeling with Ethyl 3-(chlorosulfonyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges, with a primary focus on preventing and resolving protein precipitation during the labeling process. Our goal is to equip you with the scientific understanding and practical protocols necessary for successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation when using this compound?

A1: Protein precipitation during labeling with this compound typically stems from a combination of factors that disrupt the delicate balance of forces maintaining protein solubility. These can be broadly categorized as:

  • Alteration of Protein Surface Charge: The sulfonyl chloride group of the labeling reagent reacts primarily with unprotonated primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[1] This reaction converts a positively charged amine into a neutral sulfonamide, thereby altering the protein's net surface charge and its isoelectric point (pI).[2] If the pH of the reaction buffer is close to the new pI of the modified protein, the net charge approaches zero, minimizing electrostatic repulsion between protein molecules and leading to aggregation and precipitation.[3][4]

  • Increased Surface Hydrophobicity: While the this compound molecule itself is relatively small, the addition of multiple labels can increase the overall hydrophobicity of the protein surface. This can expose hydrophobic patches that prefer to interact with each other rather than the aqueous solvent, driving aggregation.[5]

  • Local pH Changes: The reaction of a sulfonyl chloride with an amine releases a proton (H+), which can cause a localized drop in pH. This can be particularly problematic in poorly buffered solutions, potentially pushing the local protein environment closer to its isoelectric point.

  • Use of Organic Co-solvents: this compound is often dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous protein solution. High final concentrations of these solvents can disrupt the hydration shell around the protein, leading to denaturation and precipitation.[5]

  • Sub-optimal Buffer Conditions: The choice of buffer is critical. Buffers containing primary or secondary amines, such as Tris or glycine, will compete with the protein for reaction with the sulfonyl chloride, reducing labeling efficiency.[6] Additionally, a buffer with insufficient buffering capacity may not be able to counteract the pH drop during the reaction.

Q2: How does the dye-to-protein ratio influence aggregation?

A2: The dye-to-protein molar ratio is a critical parameter that directly impacts the degree of labeling and, consequently, the risk of precipitation. A higher molar excess of this compound increases the likelihood of modifying a larger number of available amine groups on the protein. While this may seem desirable for achieving a high degree of labeling, it can have detrimental effects:

  • Increased Risk of Precipitation: As more positively charged lysine residues are neutralized, the protein's pI can shift significantly. This increases the chance that the protein will become insoluble in the reaction buffer.[2] Some proteins, particularly monoclonal antibodies, have been observed to precipitate even at moderately high molar coupling ratios.[2]

  • Loss of Biological Activity: Excessive labeling can lead to the modification of lysine residues within the active site or critical binding interfaces of the protein, resulting in a loss of function.

It is highly recommended to perform a titration experiment, testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to identify the optimal balance between labeling efficiency, protein solubility, and retained activity.[2]

Q3: What is the ideal protein concentration for a labeling reaction?

A3: While a higher protein concentration can favor the reaction between the protein and the labeling reagent over hydrolysis of the sulfonyl chloride, it also increases the risk of aggregation. For optimal results, a protein concentration of 1-10 mg/mL is generally recommended.[6][7] If your protein is prone to aggregation, starting at the lower end of this range (1-2 mg/mL) is advisable.[7] If you need to work with a more dilute protein solution, be aware that the hydrolysis of this compound may become a more significant competing reaction, potentially requiring a higher molar excess of the reagent to achieve the desired degree of labeling.

Q4: Can the choice of buffer and pH prevent precipitation?

A4: Absolutely. The buffer system is one of the most critical factors in preventing protein precipitation. Here are the key considerations:

  • Buffer Composition: Use a buffer that is free of extraneous nucleophiles. Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers are recommended.[2][8] Avoid buffers containing Tris or glycine.

  • pH: The reaction with sulfonyl chlorides is most efficient at a slightly alkaline pH (typically 8.0-9.0), where a significant fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic.[8] However, it is crucial to ensure that this pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion.[4] If your protein's pI is close to the recommended reaction pH, you may need to perform the labeling at a lower pH (e.g., 7.0-7.5), although this may require a longer reaction time or a higher molar excess of the labeling reagent.

  • Ionic Strength: The salt concentration can also influence protein solubility. For many proteins, a salt concentration of around 150 mM NaCl helps to shield electrostatic interactions that can lead to aggregation.[9] However, for some proteins, low salt concentrations are preferable. The optimal ionic strength should be determined empirically for your specific protein.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness During/After Labeling

Visible turbidity is a clear indication of significant protein aggregation. The following steps can be taken to troubleshoot this issue.

G start Precipitation Observed reduce_ratio Reduce Molar Ratio of Labeling Reagent start->reduce_ratio High Degree of Labeling? change_buffer Optimize Buffer (pH, Ionic Strength) start->change_buffer Suboptimal Buffer? lower_protein Lower Protein Concentration start->lower_protein High Protein Conc.? add_stabilizer Incorporate Stabilizing Additives start->add_stabilizer Protein Intrinsically Unstable? titration Perform Titration (e.g., 5:1, 10:1, 20:1) reduce_ratio->titration ph_screen Screen pH (e.g., 7.0, 7.5, 8.0, 8.5) change_buffer->ph_screen conc_series Test Concentration Series (e.g., 1, 2, 5 mg/mL) lower_protein->conc_series additive_screen Screen Additives (See Table 1) add_stabilizer->additive_screen resolve Problem Resolved titration->resolve salt_screen Screen Salt Conc. (e.g., 50, 150, 500 mM NaCl) ph_screen->salt_screen salt_screen->resolve conc_series->resolve additive_screen->resolve

Caption: Decision-making flowchart for troubleshooting protein precipitation.

  • Re-evaluate Labeling Stoichiometry: The most common cause of precipitation is an excessively high degree of labeling. Reduce the molar ratio of this compound to your protein. Perform a titration experiment as outlined in the protocols below to find the highest possible labeling ratio that maintains protein solubility.

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI). If the pI is unknown, you may need to perform small-scale labeling reactions in a series of buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5) to identify the optimal condition.[9]

    • Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl). Conversely, if your protein is more stable in low salt, reduce the ionic strength.

  • Lower Protein Concentration: Decrease the protein concentration during the labeling reaction. While this may slightly reduce labeling efficiency, it can significantly improve solubility. If a high final concentration is required, consider performing the labeling at a lower concentration and then carefully concentrating the labeled protein using an appropriate method (e.g., centrifugal filtration).

  • Incorporate Stabilizing Additives: Add stabilizing agents to the buffer to improve protein solubility. These additives work by various mechanisms, such as increasing the stability of the native protein structure or reducing aggregation by binding to hydrophobic regions.[][11]

    Table 1: Common Stabilizing Additives

    Additive Recommended Concentration Mechanism of Action
    L-Arginine 50 - 500 mM Reduces aggregation by interacting with both charged and hydrophobic regions on the protein surface.[]
    L-Glutamic Acid 50 - 500 mM Often used with L-Arginine to maintain pH neutrality and improve solubility.
    Sucrose/Trehalose 5% - 10% (w/v) Stabilizes the native protein structure by being preferentially excluded from the protein surface.
    Glycerol 5% - 20% (v/v) Increases solvent viscosity and stabilizes the protein's hydration shell.[]

    | Polysorbate 20/80 | 0.01% - 0.1% (v/v) | Non-ionic detergents that can prevent aggregation by coating hydrophobic surfaces. |

  • Control Reaction Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate but can also reduce the rate of aggregation, which is often temperature-dependent. You may need to increase the reaction time to compensate for the lower temperature.[9]

Issue 2: Low Labeling Efficiency Without Precipitation

If you are not observing precipitation but your labeling efficiency is low, consider the following:

  • Hydrolysis of the Labeling Reagent: this compound is susceptible to hydrolysis in aqueous solutions. Ensure that the stock solution in organic solvent is prepared immediately before use and is protected from moisture. Add the reagent to the protein solution with efficient mixing.

  • Incorrect Buffer pH: If the pH is too low (e.g., below 7.0), the majority of lysine residues will be protonated and non-nucleophilic, leading to poor labeling efficiency.[2] Confirm that your buffer pH is in the optimal range of 8.0-9.0, provided this is compatible with your protein's stability.

  • Presence of Competing Nucleophiles: Ensure your buffer and any additives are free from primary and secondary amines (e.g., Tris, glycine, ammonium salts).[6] These will compete with the protein for the labeling reagent.

  • Insufficient Molar Excess: If your protein concentration is low (<1 mg/mL), you may need to increase the molar excess of the labeling reagent to favor the reaction with the protein over hydrolysis.

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a starting point for labeling a protein that is not known to be prone to precipitation.

Caption: Reaction of this compound with a primary amine.

Materials:

  • Protein of interest

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • This compound

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Labeling Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of any primary or secondary amines.[6]

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. While gently stirring the protein solution, slowly add the calculated volume of the dissolved labeling reagent to achieve a 20-fold molar excess. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, you can add the Quenching Buffer to a final concentration of 100-150 mM and incubate for 30-60 minutes at room temperature.[8]

  • Purification of Labeled Protein: Separate the labeled protein from unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired Storage Buffer.[6] The labeled protein will typically elute in the void volume.

Protocol 2: Optimizing the Labeling Ratio to Prevent Precipitation

This protocol is essential when working with a new protein or if precipitation was observed in the standard protocol.

Methodology:

  • Set up Parallel Reactions: Prepare four identical protein samples in the optimal Labeling Buffer as determined previously.

  • Vary the Molar Ratio: Prepare the this compound solution as in the standard protocol. Add different volumes of the reagent to each of the four protein samples to achieve final molar ratios of 5:1, 10:1, 20:1, and 40:1 (reagent:protein).

  • Incubate and Observe: Incubate all reactions under identical conditions (e.g., 1-2 hours at room temperature). Visually inspect each reaction for any signs of turbidity or precipitation. You can also quantify precipitation by centrifuging the samples and measuring the absorbance of the supernatant at 280 nm.

  • Analyze and Select: After the incubation period, purify each non-precipitated sample using a spin desalting column. Analyze the degree of labeling for each condition. Select the highest molar ratio that provides sufficient labeling without causing significant precipitation or loss of protein.

Protocol 3: Rescue of Precipitated Protein

If precipitation has already occurred, it may be possible to resolubilize the protein, although this is not always successful and may affect protein activity.

Methodology:

  • Centrifuge and Separate: Spin down the reaction mixture at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet the precipitated protein. Carefully remove the supernatant.

  • Test Solubilizing Buffers: Resuspend the pellet in a small volume of a test buffer. It is best to test a few different conditions in parallel. Good candidates for solubilization buffers include:

    • High pH Buffer: A buffer with a pH well above the protein's pI (e.g., pH 9.0-10.0) can increase net negative charge and promote repulsion.

    • Buffer with Stabilizers: A buffer containing 500 mM L-Arginine or 5-10% glycerol.[]

    • Mild Denaturants (Use with Caution): Buffers containing low concentrations of urea (e.g., 1-2 M) or a non-ionic detergent (e.g., 0.1% Tween-20) can sometimes help. Note that this may compromise the protein's native structure and function.

  • Incubate and Clarify: Incubate the resuspended pellet(s) for 30-60 minutes at 4°C with gentle agitation. After incubation, centrifuge again to remove any remaining insoluble material.

  • Buffer Exchange: If solubilization is successful, immediately buffer exchange the recovered supernatant into a suitable storage buffer to remove the solubilizing agents.

  • Assess Quality: Characterize the recovered protein for concentration, aggregation (e.g., by dynamic light scattering), and functional activity to ensure it is suitable for downstream applications.

References

"Ethyl 3-(chlorosulfonyl)propanoate" reagent storage and handling issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-(chlorosulfonyl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling and using this reactive reagent.

I. Core Concepts: Understanding the Reagent

This compound is a valuable bifunctional molecule, possessing both an ester and a reactive sulfonyl chloride group. This structure makes it a versatile building block in organic synthesis, particularly for introducing a sulfonamide linkage, a common motif in many pharmaceutical compounds.[1][2] However, its utility is matched by its reactivity, which demands careful storage and handling to ensure experimental success and safety.

The primary challenge stems from the high reactivity of the sulfonyl chloride moiety, which is susceptible to hydrolysis and reaction with various nucleophiles.[3][4][5] Understanding these properties is the first step in troubleshooting and preventing experimental failures.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experiments involving this compound.

Issue 1: Low or No Yield of the Desired Sulfonamide

Symptoms:

  • TLC or LC-MS analysis shows the absence of the expected product.

  • Starting amine is largely unreacted.

  • A significant amount of a polar, water-soluble byproduct is observed.

Probable Causes & Solutions:

  • Cause A: Reagent Degradation due to Improper Storage. The sulfonyl chloride group is highly sensitive to moisture.[6][7] Exposure to atmospheric humidity during storage can lead to hydrolysis, converting the reagent into the unreactive sulfonic acid.

    • Solution: Always store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6][8] Refrigeration at 2-8°C is also recommended to slow down any potential decomposition.[9][10] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation on the container's surface.

  • Cause B: Hydrolysis During the Reaction. The presence of water in the reaction solvent or on the glassware will rapidly hydrolyze the sulfonyl chloride, preventing it from reacting with the intended amine.

    • Solution: Use anhydrous solvents and flame-dried glassware. Ensure that the amine starting material is also dry. Running the reaction under an inert atmosphere is crucial to prevent the ingress of atmospheric moisture.

  • Cause C: Inadequate Base. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Use at least two equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced.[1] One equivalent neutralizes the generated HCl, and the second ensures the starting amine remains deprotonated and reactive.

  • Cause D: Steric Hindrance or Low Nucleophilicity of the Amine. Bulky (sterically hindered) amines or amines with electron-withdrawing groups may react slowly or not at all under standard conditions.

    • Solution: For challenging amines, consider using a more forcing reaction condition, such as gentle heating. Alternatively, a more reactive sulfonylating agent or a different synthetic route might be necessary.

Issue 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • Complex TLC or LC-MS chromatogram with several unexpected spots/peaks.

  • Difficulty in purifying the desired product.

Probable Causes & Solutions:

  • Cause A: Side Reactions of the Ester Group. While the sulfonyl chloride is the more reactive site, the ester group can also undergo reactions, especially under basic conditions or with nucleophilic amines, leading to amide formation or other side products.

    • Solution: Maintain a low reaction temperature (e.g., 0°C to room temperature) to favor the faster reaction of the sulfonyl chloride over potential side reactions of the ester. Careful selection of a non-nucleophilic base is also important.

  • Cause B: Thermal Decomposition. Sulfonyl chlorides can decompose upon heating, especially in the presence of impurities.[3][4][11]

    • Solution: Avoid excessive heating. If the reaction requires elevated temperatures, perform a small-scale test reaction first to determine the thermal stability of the reactants and products.

Issue 3: Inconsistent Reaction Rates or Yields

Symptoms:

  • Significant variability in reaction outcomes even when following the same procedure.

Probable Causes & Solutions:

  • Cause A: Inconsistent Reagent Quality. The purity of this compound can vary between batches or suppliers, and it can degrade over time.

    • Solution: If possible, assess the purity of the reagent before use (e.g., by NMR spectroscopy). If degradation is suspected, it may be possible to purify the reagent, though purchasing a fresh batch is often more practical.

  • Cause B: Variable Atmospheric Moisture. Changes in ambient humidity can affect the amount of water introduced into the reaction, leading to inconsistent levels of hydrolysis.

    • Solution: Consistently use dry solvents and an inert atmosphere to minimize the impact of ambient conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C.[9][10] It is crucial to protect it from moisture.[6]

Q2: How should I handle this reagent safely?

A2: Always handle this compound in a well-ventilated chemical fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of vapors and contact with skin and eyes.[6] It is corrosive and can cause severe skin burns and eye damage.[6][12]

Q3: What should I do in case of a spill?

A3: For a small spill, absorb it with an inert material (e.g., dry sand or vermiculite) and place it in a sealed container for chemical waste disposal.[8][13] Do not use water to clean up the spill, as it reacts violently with the reagent.[6] Ensure the area is well-ventilated.

Q4: Can I use protic solvents like ethanol or methanol for my reaction?

A4: No. Protic solvents will react with the sulfonyl chloride group, leading to the formation of the corresponding sulfonate ester and rendering the reagent useless for the intended reaction with an amine. Always use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q5: My reaction is complete, but I am having trouble with the work-up. Any suggestions?

A5: A common work-up procedure involves quenching the reaction with water or a dilute aqueous acid to hydrolyze any remaining sulfonyl chloride. The organic layer is then separated, washed with brine, dried over an anhydrous drying agent (like sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization.

IV. Data & Diagrams

Summary of Storage and Handling Parameters
ParameterRecommendationRationale
Storage Temperature 2-8°C[9][10]Reduces decomposition rate.
Atmosphere Inert (Nitrogen or Argon)[6][8]Prevents hydrolysis from atmospheric moisture.
Container Tightly sealed, preferably amber glassPrevents moisture ingress and light exposure.
Handling Location Chemical Fume Hood[6][10]Protects from corrosive and toxic fumes.
Personal Protective Equipment Safety goggles, gloves, lab coat[6]Prevents skin and eye contact.

Diagrams

Hydrolysis_Pathway Reagent This compound Product Ethyl 3-sulfopropanoate (Inactive Sulfonic Acid) Reagent->Product Hydrolysis HCl HCl Reagent->HCl Water H₂O (Moisture) Water->Product Water->HCl caption Figure 1. Hydrolysis of this compound. Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Use Flame-Dried Glassware Anhydrous_Solvent Use Anhydrous Solvent Dry_Glassware->Anhydrous_Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Anhydrous_Solvent->Inert_Atmosphere Add_Amine_Base Dissolve Amine and Base (e.g., TEA) Inert_Atmosphere->Add_Amine_Base Cool Cool to 0°C Add_Amine_Base->Cool Add_Reagent Add this compound (dropwise) Cool->Add_Reagent Warm_RT Warm to Room Temperature Add_Reagent->Warm_RT Monitor Monitor by TLC/LC-MS Warm_RT->Monitor Quench Quench with Water/Dilute Acid Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify caption Figure 2. General workflow for sulfonamide synthesis.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

<_ Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular machinery, understanding how proteins interact is paramount to deciphering biological function and dysfunction. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient interactions, providing distance constraints that help elucidate protein conformations and interaction networks.[1] This guide offers an in-depth comparison of cross-linking strategies, with a special focus on the validation of cross-links generated by Ethyl 3-(chlorosulfonyl)propanoate, a sulfonyl fluoride-containing reagent, using mass spectrometry.

The Central Role of the Cross-Linker: More Than Just a Tether

The choice of a cross-linking agent is a critical experimental decision that dictates the scope and nature of the structural information obtained. The ideal cross-linker should possess a well-defined reactivity, a suitable spacer arm length, and generate cross-linked products that are readily identifiable by mass spectrometry.

N-hydroxysuccinimide (NHS) Esters: The Workhorse of XL-MS

Homo-bifunctional N-hydroxysuccinimide (NHS) esters are the most commonly used cross-linkers in large-scale studies.[2] They are highly reactive towards the primary amines of lysine residues and the N-termini of proteins under physiological conditions.[2] While effective, their primary limitation is the targeting of a single amino acid type, which can leave significant portions of a protein's topology unexplored.

Expanding the Toolkit: Beyond Lysine-to-Lysine Cross-Linking

To increase the density of structural constraints, researchers have turned to cross-linkers with diverse reactivities.[3] These include reagents that target carboxyl groups on aspartic and glutamic acid residues, as well as those that react with hydroxyl and thiol groups.[4][5] This multi-chemistry approach allows for a more comprehensive sampling of the protein sequence space.[3]

The Emergence of Sulfonyl Fluorides: A New Frontier

Sulfonyl fluorides (SFs) represent a promising class of reactive groups for chemical biology and drug discovery.[6][7][8] Unlike many traditional cross-linkers, SFs can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[9] This expanded reactivity profile offers the potential for capturing a more diverse set of protein interactions. This compound is a compound that contains a reactive chlorosulfonyl group, which can be converted to a sulfonyl fluoride.[10][11][12]

The Crucial Validation Step: Mass Spectrometry

Regardless of the cross-linker employed, the unequivocal identification of cross-linked peptides by mass spectrometry is the cornerstone of any XL-MS experiment.[13] The complexity of the resulting peptide mixture, which contains unmodified peptides, dead-end modified peptides (where only one end of the cross-linker has reacted), and the desired cross-linked peptides, presents a significant analytical challenge.[2][14][15]

The XL-MS Workflow: A Step-by-Step Protocol

The general workflow for an XL-MS experiment involves several key stages:

  • Cross-Linking Reaction: The protein or protein complex of interest is incubated with the cross-linking agent under optimized conditions.

  • Proteolytic Digestion: The cross-linked protein mixture is digested, typically with trypsin, to generate a complex mixture of peptides.

  • Enrichment (Optional): Due to the low abundance of cross-linked peptides, an enrichment step, such as size-exclusion chromatography (SEC) or strong cation exchange (SCX), can be employed to increase their relative concentration.[2][16]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[13][16] High-resolution mass spectrometers are crucial for obtaining accurate mass measurements of both the precursor ions and their fragments.[17]

  • Database Searching: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data.[13][18][19]

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein Complex Protein Complex Cross-Linking Cross-Linking Protein Complex->Cross-Linking + Cross-Linker Digestion Digestion Cross-Linking->Digestion + Trypsin Enrichment (Optional) Enrichment (Optional) Digestion->Enrichment (Optional) e.g., SEC, SCX LC-MS/MS LC-MS/MS Enrichment (Optional)->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Specialized Software Identified Cross-Links Identified Cross-Links Database Search->Identified Cross-Links Structural Modeling Structural Modeling Identified Cross-Links->Structural Modeling Validation_Workflow cluster_experiment Experimental Design cluster_analysis Data Acquisition & Analysis cluster_validation Validation Protein Standard Protein Standard Concentration Titration Concentration Titration Protein Standard->Concentration Titration Cross-Linking Reaction Cross-Linking Reaction Concentration Titration->Cross-Linking Reaction Proteolytic Digestion Proteolytic Digestion Cross-Linking Reaction->Proteolytic Digestion Control Reactions Control Reactions Control Reactions->Cross-Linking Reaction LC-MS/MS Analysis LC-MS/MS Analysis Proteolytic Digestion->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search Stringent Filtering Stringent Filtering Database Search->Stringent Filtering Manual Validation Manual Validation Stringent Filtering->Manual Validation Comparison to Known Structure Comparison to Known Structure Manual Validation->Comparison to Known Structure

References

Ethyl 3-(chlorosulfonyl)propanoate: A Multifunctional Reagent for Complex Synthesis vs. Traditional Sulfonyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for the Modern Synthetic Chemist

In the landscape of modern organic and medicinal chemistry, sulfonyl halides are indispensable reagents. They serve as the primary precursors for sulfonamides and sulfonate esters, moieties that are not merely structural placeholders but are often critical to the biological activity and physicochemical properties of pharmaceuticals.[1][2][3] While staples like tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride have well-established roles, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact reaction outcomes and downstream synthetic strategy.

This guide provides a senior application scientist's perspective on Ethyl 3-(chlorosulfonyl)propanoate, comparing its performance, utility, and unique attributes against its more conventional counterparts. We will delve into the causality behind experimental choices and provide actionable protocols, moving beyond simple recitation of facts to deliver field-proven insights.

The Contenders: A Physicochemical Overview

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its organic substituent.[1][4] A brief introduction to our selected reagents is warranted.

  • This compound: An aliphatic sulfonyl chloride distinguished by an ethyl ester functionality. This bifunctionality is its key strategic advantage, offering a reactive sulfonyl chloride for immediate coupling and a latent carboxylic acid (via hydrolysis) for subsequent modifications.

  • Tosyl Chloride (TsCl): The archetypal aromatic sulfonyl chloride. The p-methyl group is weakly electron-donating, slightly attenuating the reactivity compared to benzenesulfonyl chloride.[1] Its rigid aromatic structure often yields highly crystalline derivatives, which is a significant advantage for purification and characterization.

  • Mesyl Chloride (MsCl): A small, highly reactive aliphatic sulfonyl chloride.[5][6] Its lack of steric hindrance makes it a potent electrophile, but its reactivity can also be a double-edged sword, sometimes leading to side reactions. The presence of α-protons allows for an alternative reaction mechanism via a "sulfene" intermediate under specific basic conditions.[7][8]

  • Dansyl Chloride: An aromatic sulfonyl chloride featuring a dimethylamino naphthalene group. Its primary role is not as a bulking or solubilizing group, but as a powerful fluorescent tag.[9][10][11] It reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts, making it an invaluable tool in biochemistry and analytical chemistry for labeling proteins and amino acids.[12][13]

Data Presentation: Comparative Properties of Sulfonyl Halides
PropertyThis compoundTosyl Chloride (TsCl)Mesyl Chloride (MsCl)Dansyl Chloride
CAS Number 103472-25-9[14][15]98-59-9124-63-0605-65-2[9]
Formula C₅H₉ClO₄S[15][16]C₇H₇ClO₂SCH₃ClO₂SC₁₂H₁₂ClNO₂S[13]
M.W. 200.64 g/mol [15][16]190.65 g/mol 114.55 g/mol 269.75 g/mol [13]
Physical State LiquidSolidLiquidYellow Crystalline Solid[13]
Reactivity Profile High (Aliphatic)Moderate (Aromatic, e⁻-donating group)Very High (Aliphatic, unhindered)Moderate (Aromatic, sterically bulky)
Key Feature Bifunctional: Ester handle for post-reaction modificationForms stable, crystalline derivativesSmall, highly reactive, potent acylating agentIntroduces a fluorescent label
Primary Use Case Introducing a flexible linker with a latent acidProtecting group (e.g., for alcohols), activating groupGeneral sulfonamide/sulfonate ester formationAnalytical labeling of amines/proteins[10][11]

Strategic Selection of a Sulfonylating Agent: A Logic-Based Workflow

Choosing the correct reagent is paramount. A researcher's goal dictates the optimal choice, whether it be simple sulfonamide formation, introduction of a functional handle, or analytical detection. The following decision tree, presented as a Graphviz diagram, illustrates a logical workflow for reagent selection.

Reagent_Selection start What is the primary synthetic goal? q1 Need to introduce a fluorescent tag for detection? start->q1 q2 Need a handle for further synthetic modification? q1->q2 No reagent_dansyl Use Dansyl Chloride q1->reagent_dansyl Yes q3 Is the nucleophile sterically hindered? q2->q3 No reagent_ethyl Use this compound q2->reagent_ethyl Yes q4 Is ease of crystallization/purification a priority? q3->q4 No reagent_mesyl Use Mesyl Chloride (MsCl) q3->reagent_mesyl Yes (MsCl is smaller) q4->reagent_mesyl No (Default for high reactivity) reagent_tosyl Use Tosyl Chloride (TsCl) q4->reagent_tosyl Yes (Ts- derivatives are often crystalline)

Caption: Decision tree for selecting the appropriate sulfonyl chloride reagent.

Reaction Mechanisms: The Causality Behind Reactivity

The predominant mechanism for sulfonamide formation is a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride.[17] This displaces the chloride leaving group. A base is required to neutralize the HCl generated, driving the reaction to completion.[17][18]

Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.

The Mesyl Chloride Anomaly: The Sulfene Pathway

It is crucial for the experimentalist to be aware that aliphatic sulfonyl chlorides with α-hydrogens, like MsCl, can undergo a base-mediated elimination to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[7][8] This is particularly prevalent with strong, non-nucleophilic bases like triethylamine (TEA). The sulfene is then trapped by the amine. This pathway is not possible for aromatic reagents like TsCl or Dansyl Chloride, or for this compound which lacks α-protons. The choice of base is therefore a critical experimental parameter when using MsCl. For a direct Sₙ2-type reaction on sulfur, a weaker base like pyridine is often preferred.[6][7]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with explanations for each step to ensure technical accuracy and reproducibility.

Protocol 4.1: General Synthesis of a Sulfonamide using this compound

This procedure details the reaction of a primary amine with the title reagent. The resulting product contains an ester handle for further functionalization.

  • Objective: To synthesize Ethyl 3-((4-methoxyphenyl)sulfamoyl)propanoate.

  • Rationale: This protocol demonstrates the standard coupling procedure. The choice of p-anisidine as the nucleophile provides a UV-active product, simplifying TLC monitoring.

  • Materials:

    • p-Anisidine (1.0 eq)

    • This compound (1.05 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-anisidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

      • Expertise Note: Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze.

    • Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (2.0 eq) dropwise.

      • Expertise Note: Pyridine acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst. Cooling prevents temperature spikes from the exothermic reaction.

    • Sulfonyl Chloride Addition: Add this compound (1.05 eq) dropwise to the cooled solution over 10-15 minutes. A slight excess ensures full consumption of the starting amine.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x) to remove any acidic impurities, and finally brine (1x).

      • Trustworthiness: This sequential washing procedure is a self-validating system to ensure complete removal of reagents and byproducts, leading to a purer crude product.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Protocol 4.2: Post-Coupling Modification - Hydrolysis of the Ester

This protocol demonstrates the unique utility of this compound by hydrolyzing the ester of the previously synthesized product to a carboxylic acid.

  • Objective: To synthesize 3-((4-methoxyphenyl)sulfamoyl)propanoic acid.

  • Rationale: This step showcases the key advantage of the title reagent – the ability to unmask a new functional group for applications like improving water solubility or providing a conjugation point.

  • Materials:

    • Ethyl 3-((4-methoxyphenyl)sulfamoyl)propanoate (1.0 eq)

    • Lithium Hydroxide (LiOH) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Setup: Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Hydrolysis: Add LiOH (1.5 eq) and stir the reaction at room temperature for 2-6 hours. Monitor by TLC for the disappearance of the starting material.

    • Workup: Once complete, concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidification: Cool the aqueous layer to 0 °C and acidify with 1M HCl until pH ~2. A precipitate should form.

    • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Conclusion

While TsCl and MsCl remain the workhorses for general sulfonamide and sulfonate ester synthesis, their applications are largely defined by the initial coupling reaction.[1][5] Dansyl chloride occupies a specialized niche in bioanalytical chemistry where fluorescence is the primary requirement.[9][10]

References

A Researcher's Guide to Covalent Protein Modification: Comparing Sulfonyl Chlorides, NHS Esters, and Maleimides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biotechnology. From fluorescently labeling proteins for imaging to constructing antibody-drug conjugates (ADCs), the ability to form stable, covalent bonds with specific amino acid residues is paramount. The choice of chemical reagent for this task is a critical decision, dictating the specificity, efficiency, and stability of the resulting bioconjugate.

This guide provides an in-depth, objective comparison of three major classes of protein modification reagents: sulfonyl chlorides, exemplified by the less-documented but illustrative "Ethyl 3-(chlorosulfonyl)propanoate"; the widely used N-hydroxysuccinimide (NHS) esters; and the thiol-reactive maleimides. We will delve into the underlying reaction mechanisms, present a quantitative comparison of their performance, and provide detailed, field-tested experimental protocols to empower you to make the most informed choice for your research.

The Fundamental Chemistry of Protein Modification

The ability to modify proteins stems from the reactivity of the functional groups present in the side chains of the 20 canonical amino acids.[1] While various residues can be targeted, the most common targets for covalent modification are the nucleophilic side chains of lysine (primary amine) and cysteine (thiol).[2] The choice of reagent determines which of these residues will be modified.

In Focus: Sulfonyl Chlorides - Reactivity and Potential

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles that readily form stable sulfonamide bonds with nucleophiles.[3][4] While less common in bioconjugation kits compared to NHS esters, their robust reactivity and the stability of the resulting linkage make them a noteworthy class of reagents. "this compound" serves as a model for this class, with a sulfonyl chloride group poised for reaction and an ethyl ester group that could be further modified or influence solubility.

Mechanism of Action: Targeting Primary Amines and Beyond

The primary targets for sulfonyl chlorides in proteins are the unprotonated primary amines of lysine residues and the N-terminal α-amino group.[5][6] The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom, displacing the chloride leaving group to form a highly stable sulfonamide bond.[3]

G reagents Protein-NH₂ + this compound product Protein-NH-SO₂-(CH₂)₂-COOEt + HCl reagents->product Nucleophilic Attack

Caption: Reaction of a protein's primary amine with this compound.

An important consideration for sulfonyl chlorides, and their close relatives sulfonyl fluorides, is their potential to react with other nucleophilic residues. Under specific conditions, reactions with the imidazole moiety of histidine and the phenolic ring of tyrosine have been observed.[7][8] This expanded reactivity can be a double-edged sword: it offers the potential for targeting other sites but also necessitates careful control of reaction conditions to ensure specificity.

The Workhorse of Bioconjugation: N-Hydroxysuccinimide (NHS) Esters

NHS esters are arguably the most popular class of amine-reactive reagents for protein modification.[6] Their widespread use is due to their high reactivity towards primary amines and the exceptional stability of the resulting amide bond.[9]

Mechanism of Action: Forming a Stable Amide Bond

Similar to sulfonyl chlorides, NHS esters react with the primary amines of lysine residues and the N-terminus.[10] The reaction is a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[11]

G reagents Protein-NH₂ + R-CO-NHS product Protein-NH-CO-R + NHS reagents->product Nucleophilic Acyl Substitution

Caption: Reaction of a protein's primary amine with an NHS ester.

The Cysteine-Specific Tool: Maleimides

Maleimides are highly specific reagents that target the sulfhydryl (thiol) group of cysteine residues.[2] This specificity is a key advantage, as cysteine is a relatively rare amino acid, allowing for more site-specific protein modification.[12]

Mechanism of Action: Michael Addition to a Thiol

Maleimides react with thiols via a Michael addition reaction, where the thiol attacks one of the double-bonded carbons of the maleimide ring.[13] This forms a stable thioether bond.

G reagents Protein-SH + Maleimide-R product Protein-S-Maleimide-R (Thioether) reagents->product Michael Addition G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Protein_Prep Prepare Protein Solution (Correct Buffer and Concentration) Reaction Combine Protein and Reagent (Incubate at Controlled Temperature and Time) Protein_Prep->Reaction Reagent_Prep Prepare Reagent Stock Solution (Anhydrous Solvent) Reagent_Prep->Reaction Quench Quench Reaction (Add Excess Small Molecule Nucleophile) Reaction->Quench Purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) Quench->Purify

References

A Guide to Control Experiments for Protein Cross-Linking with Ethyl 3-(chlorosulfonyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for designing robust control experiments when using Ethyl 3-(chlorosulfonyl)propanoate for protein cross-linking studies. Aimed at researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind each control, ensuring the generation of trustworthy and publishable data in the field of structural proteomics.

Introduction: The Imperative of Controls in Cross-Linking Mass Spectrometry (XL-MS)

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the topology of proteins and protein complexes, providing crucial distance constraints for structural modeling.[1][2] Chemical cross-linkers covalently connect amino acids that are spatially proximal, and the subsequent identification of these linked peptides by mass spectrometry provides a blueprint of protein folds and interaction interfaces.[3][4]

This compound (ECP) is an electrophilic reagent whose utility in cross-linking workflows demands careful experimental design. Like any cross-linking study, the central challenge is to confidently distinguish between specific, proximity-driven cross-links and stochastic, non-physiological interactions that can arise from protein aggregation or random collisions in complex mixtures.[1] Therefore, a meticulously planned set of control experiments is not merely a suggestion but the absolute foundation upon which the integrity of the entire study rests. This guide details the essential controls required to validate findings when using ECP or similar sulfonyl-halide-based reagents.

The Chemistry of this compound as a Cross-Linking Reagent

To design effective controls, one must first understand the tool. This compound possesses two key functional groups: a highly reactive sulfonyl chloride (-SO₂Cl) and an ethyl ester (-COOCH₂CH₃).

  • Primary Reactive Site (Sulfonyl Chloride): The sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic amino acid side chains. Its primary targets are the ε-amino group of lysine and the α-amino group at a protein's N-terminus. Secondary, but possible, reactions can occur with the hydroxyl groups of tyrosine, serine, and threonine, or the imidazole nitrogen of histidine, particularly when proximity and favorable microenvironments enhance their nucleophilicity.[5]

  • Secondary Reactive Potential (Ethyl Ester): The ethyl ester is significantly less reactive. However, in a multi-step or "heterobifunctional" strategy, this group could be chemically activated (e.g., via hydrolysis to a carboxylic acid followed by carbodiimide chemistry) to form a second covalent linkage.[6]

Given its structure, ECP is not a traditional homobifunctional cross-linker. It primarily acts as a modification agent (forming "monolinks"). A true cross-link would require a two-step process. The controls described herein are essential for validating both the initial modification and the subsequent cross-linking step.

Caption: Reaction of ECP with a primary amine (e.g., Lysine).

The Logical Framework of Control Experiments

The goal of a control strategy is to systematically eliminate alternative explanations for an observed cross-link, ensuring the final interpretation—that it represents a specific, physiological proximity—is the most plausible one. The following diagram illustrates how different controls address potential sources of artifacts.

Caption: Decision tree for validating cross-links with controls.

A Comparative Guide to Essential Control Strategies

A multi-pronged approach using several types of controls is necessary to build a compelling case for the biological relevance of identified cross-links.

Control ExperimentPurposeExperimental SetupExpected OutcomeInterpretation of Failure
"No Cross-linker" Control To identify non-covalent interactions that survive the entire sample preparation workflow.A parallel sample is treated identically but with the solvent (e.g., DMSO) used for the cross-linker instead of the cross-linker itself.No cross-linked peptides should be identified by the search algorithm.[7]Identification of "cross-links" indicates strong non-covalent complexes or sample preparation artifacts.
"Quenched Cross-linker" Control To ensure that the cross-linker reagent itself does not induce non-covalent aggregation or artifacts.ECP is pre-incubated with a high concentration of a quenching agent (e.g., Tris or glycine) before being added to the protein sample.No cross-linked peptides should be identified.Identification of "cross-links" suggests the reagent is promoting protein aggregation, a significant artifact.
Non-Interacting Protein Control To assess the level of stochastic cross-linking arising from random collisions.The cross-linking reaction is performed on a mixture of two proteins that are known not to interact (e.g., BSA and Lysozyme).A very low number of inter-protein cross-links should be detected. This helps set a background noise threshold.A high number of inter-protein cross-links indicates the reaction conditions are too harsh, favoring random collisions over specific interactions.
Known Interactor (Positive Control) To validate that the entire workflow—from cross-linking to MS analysis—can successfully identify true positives.Perform the experiment on a protein complex with a well-defined structure (e.g., from the PDB).Identified cross-links should be consistent with the known structure (i.e., the Cα-Cα distance between linked residues is within the cross-linker's range).[8]Failure to identify expected cross-links suggests issues with the protocol, reagents, or MS sensitivity.
Single Protein (Positive Control) To validate the identification of intra-protein cross-links and confirm reagent reactivity.Perform the experiment on a single, well-structured protein (e.g., Bovine Serum Albumin).Identified cross-links should be consistent with the protein's known 3D structure.Inconsistent or no cross-links may point to problems with the reagent's reactivity or incorrect data analysis parameters.

Comparison with Alternative Cross-Linking Chemistries

The choice of cross-linker is a critical experimental parameter. Understanding how ECP's chemistry compares to common alternatives helps in interpreting results and planning experiments.

Cross-LinkerTarget ResiduesSpacer Arm LengthCleavable by MS?Key AdvantagesKey Control Considerations
This compound (ECP) Primary: Lys, N-terminusSecondary: Tyr, Ser, Thr, His~8-10 Å (estimated)NoTargets sulfonyl-reactive nucleophiles, offering different specificity than NHS esters.Controls for the second activation step (if used) are critical. Reactivity is pH-dependent.
DSS / BS3 Lys, N-terminus11.4 ÅNoWell-characterized, reliable amine-to-amine cross-linking. BS3 is water-soluble.[9]Can lead to complex MS/MS spectra. Controls for concentration are key to avoid excessive modification.
EDC / NHS Step 1: Asp, Glu (carboxyls)Step 2: Lys, N-terminus (amines)0 Å ("Zero-length")NoCovalently links interacting proteins without adding a spacer, providing high-resolution distance information.[6][10]Reaction efficiency can be low. Requires careful pH control. Two-step nature requires its own controls.
p-Benzoyl-L-phenylalanine (Bpa) Any C-H bond within ~3-6 Å0 Å ("Zero-length")NoPhoto-activatable; can be genetically incorporated to capture very transient or weak interactions in vivo.[11]Requires genetic manipulation. UV activation can cause damage. Controls must include no-UV-light conditions.

Detailed Experimental Protocols

The following protocols provide a template for performing key control experiments. Researchers should optimize concentrations and incubation times for their specific system.

Protocol 1: "No Cross-linker" Negative Control
  • Sample Preparation: Prepare two identical aliquots of your protein sample (e.g., 1 mg/mL protein in 100 µL of PBS, pH 7.4). Label them "Test" and "Control".

  • Reagent Preparation: Prepare a 25 mM stock solution of ECP in anhydrous DMSO.

  • Reaction:

    • To the "Test" sample, add ECP stock solution to a final concentration of 1 mM.

    • To the "Control" sample, add an equivalent volume of pure DMSO.

  • Incubation: Incubate both samples at room temperature for 30 minutes.

  • Quenching: Add Tris-HCl (pH 8.0) to both samples to a final concentration of 50 mM to quench any unreacted ECP. Incubate for 15 minutes.

  • Downstream Processing: Process both samples identically for mass spectrometry (e.g., SDS-PAGE, in-gel digestion, LC-MS/MS).[3]

  • Analysis: Analyze the "Control" data for any identified cross-linked peptides. The number should be zero.

Protocol 2: Known Interactor Positive Control
  • Sample Preparation: Reconstitute a known protein complex (e.g., 14-3-3 peptide complex) to a concentration of 0.5-1 mg/mL in a suitable buffer (e.g., HEPES, pH 7.5).

  • Reaction: Add ECP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.

  • Quenching: Quench the reaction with 50 mM Tris-HCl, pH 8.0, for 15 minutes.

  • Downstream Processing: Process the sample for mass spectrometry analysis.

  • Analysis: Use software like pLink or MeroX to identify cross-linked peptides.[12]

  • Validation: Obtain the PDB structure of the complex. Measure the Cα-Cα distance for all identified cross-links. A successful positive control will show that >90% of identified cross-links fall within the maximum expected distance (~10 Å spacer arm + ~5 Å per residue side chain).[8]

Caption: General workflow for an XL-MS control experiment.

Conclusion

The reliability of a protein cross-linking study is not determined by the number of cross-links found, but by the rigor of the controls used to validate them. When using this compound or any chemical cross-linker, a comprehensive suite of negative and positive controls is non-negotiable. By systematically ruling out artifacts from non-covalent interactions, reagent-induced aggregation, and random collisions, researchers can build a robust, evidence-based model of their protein system. This commitment to scientific integrity ensures that the structural insights gained are both accurate and meaningful.

References

Ethyl 3-(chlorosulfonyl)propanoate: A Potential Alternative to Formaldehyde for Biomolecular Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and proteomics, the ability to capture and analyze transient biomolecular interactions is paramount. Chemical cross-linking has long served as a cornerstone technique for stabilizing these interactions, providing invaluable insights into protein-protein, protein-DNA, and protein-RNA complexes. For decades, formaldehyde has been the go-to reagent for such applications due to its cell permeability and ability to create reversible covalent bonds. However, its indiscriminate reactivity and inherent toxicity have prompted a continuous search for viable alternatives.

This guide introduces Ethyl 3-(chlorosulfonyl)propanoate as a potential alternative to formaldehyde for cross-linking applications. While direct comparative studies are not yet prevalent in the literature, this document provides a comprehensive comparison based on the fundamental chemical principles of their respective reactive groups. We will delve into the mechanisms of action, potential advantages and disadvantages, and provide theoretical experimental protocols to guide researchers in exploring this promising alternative.

The Incumbent: Formaldehyde Cross-Linking

Formaldehyde, a simple aldehyde, is a widely used fixative that efficiently creates cross-links between proteins and other biomolecules.[1][2] Its small size allows it to readily permeate cell membranes, making it effective for in-situ cross-linking.[3]

Mechanism of Action: Formaldehyde cross-linking is a two-step process. First, it reacts with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base. This intermediate then reacts with a nearby nucleophilic amino acid residue (e.g., another lysine, arginine, or cysteine) to create a stable methylene bridge.[4] This process is reversible by heat, which is advantageous for downstream applications like mass spectrometry.[4]

A Novel Contender: this compound

This compound is a bifunctional molecule containing a highly reactive sulfonyl chloride group and an ester group. The sulfonyl chloride moiety is the primary reactive center for cross-linking.

Proposed Mechanism of Action: Sulfonyl chlorides are potent electrophiles that readily react with nucleophilic amino acid residues.[5] The proposed cross-linking mechanism for this compound involves the reaction of its sulfonyl chloride group with primary and secondary amines (e.g., lysine), as well as other nucleophiles like the hydroxyl groups of tyrosine, serine, and threonine, and the imidazole group of histidine.[6][7] This reaction forms a highly stable sulfonamide or sulfonate ester bond.[5][8] The ethyl propanoate portion of the molecule acts as a spacer arm.

Head-to-Head Comparison: Formaldehyde vs. This compound

FeatureFormaldehydeThis compound (Projected)
Reactive Group AldehydeSulfonyl Chloride
Target Residues Primarily primary amines (Lysine), also other nucleophilesPrimary and secondary amines (Lysine), Tyrosine, Serine, Threonine, Histidine[6][7]
Resulting Bond Methylene bridgeSulfonamide or Sulfonate Ester[5][8]
Bond Stability Reversible with heat[4]Highly stable, likely irreversible under standard biological conditions[8]
Specificity Less specific, can react with a broad range of nucleophilesPotentially more specific to certain nucleophilic residues
Spacer Arm Length ~2.3-2.7 Å[3]Longer, providing greater reach for capturing interactions
Toxicity Known carcinogen and toxic irritantExpected to be a skin and respiratory irritant, handle with care
Cell Permeability High[3]Expected to be moderate to high due to its size and structure
Reversibility Yes (Heat)[4]No (Theoretically)

Visualizing the Chemistry: Reaction Mechanisms

Formaldehyde Cross-Linking Pathway

Caption: The two-step reaction mechanism of formaldehyde cross-linking.

Proposed this compound Cross-Linking Pathway

Caption: Proposed reaction of this compound with a primary amine.

Experimental Protocols: A Theoretical Framework

The following protocols are proposed based on the known reactivity of sulfonyl chlorides and standard cross-linking procedures. Optimization will be critical for any specific application.

Protocol 1: In Vitro Protein Cross-Linking with this compound

This protocol is designed for cross-linking purified proteins in solution.

Materials:

  • Purified protein solution (in a non-nucleophilic buffer, e.g., HEPES or phosphate buffer, pH 7.5-8.5)

  • This compound (ECSP)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) for preparing ECSP stock solution

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

Procedure:

  • Prepare ECSP Stock Solution: Dissolve ECSP in anhydrous DMSO to a final concentration of 100 mM immediately before use. Sulfonyl chlorides are sensitive to hydrolysis.

  • Protein Reaction: To your protein solution (e.g., 1 mg/mL), add the ECSP stock solution to achieve the desired final concentration (a starting point could be a 20- to 50-fold molar excess of ECSP over the protein).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE and Coomassie staining or Western blotting.

Protocol 2: Intracellular Cross-Linking with this compound

This protocol is a theoretical starting point for cross-linking proteins within living cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • ECSP stock solution (as in Protocol 1)

  • Lysis buffer (containing a quenching agent like Tris-HCl)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Wash cultured cells twice with ice-cold PBS.

  • Cross-Linking: Resuspend the cell pellet in PBS containing the desired final concentration of ECSP (start with a range of 1-5 mM).

  • Incubation: Incubate the cells for 10-30 minutes at room temperature with gentle agitation.

  • Quenching and Lysis: Pellet the cells and immediately resuspend them in ice-cold lysis buffer containing a quenching agent and protease inhibitors.

  • Downstream Analysis: Proceed with your downstream application, such as immunoprecipitation or mass spectrometry.

Discussion and Future Outlook

This compound presents a theoretically sound alternative to formaldehyde for biomolecular cross-linking. Its key projected advantages lie in the formation of highly stable linkages and a potentially more defined reactivity profile towards a broader range of nucleophilic amino acids. The longer spacer arm may also be beneficial for capturing interactions between more distantly located binding partners.

However, the irreversible nature of the sulfonamide bond formed by this compound is a significant consideration. Unlike formaldehyde cross-links, these are not readily cleaved by heat, which could complicate certain downstream analyses, particularly those requiring the release of the cross-linked partners.

Further experimental validation is essential to fully characterize the performance of this compound as a cross-linking agent. Studies are needed to determine its cell permeability, optimal reaction conditions, and its impact on protein structure and function. Direct comparisons with formaldehyde and other cross-linkers in various applications will ultimately define its place in the molecular biologist's toolkit.

The exploration of novel cross-linking chemistries, such as that offered by this compound, is crucial for advancing our understanding of the intricate networks of biomolecular interactions that govern cellular processes.

References

Analysis of "Ethyl 3-(chlorosulfonyl)propanoate" labeling specificity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Labeling Specificity of Ethyl 3-(chlorosulfonyl)propanoate for Amine Modification

Introduction: The Critical Role of Covalent Labeling

In the fields of chemical biology, drug development, and proteomics, the precise covalent modification of biomolecules is a cornerstone technique. Attaching probes, tags, or therapeutic payloads to proteins and other biological macromolecules allows researchers to investigate their function, track their localization, and create targeted therapeutics. For decades, N-hydroxysuccinimide (NHS) esters have been the predominant choice for labeling primary amines, such as the ε-amino group of lysine residues.[1][2] However, the inherent instability of NHS esters in aqueous environments and the demand for conjugates with superior stability have driven the exploration of alternative chemistries.

This guide provides a comprehensive analysis of this compound, a sulfonyl chloride-based reagent, as a powerful tool for amine modification. We will dissect its reaction mechanism, objectively compare its performance against established and emerging alternatives, and provide detailed experimental protocols to validate its specificity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for their bioconjugation strategies.

The Mechanism: Sulfonyl Chloride Reactivity

This compound belongs to the sulfonyl chloride (R-SO₂Cl) class of reagents. The central sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack.[3] Its primary mode of action in bioconjugation is the reaction with unprotonated primary amines on proteins (predominantly the side chain of lysine) to form an exceptionally stable sulfonamide bond.[2][4]

The reaction is highly pH-dependent. A basic pH (typically 9.0-10.0) is required to ensure that the target amine is in its deprotonated, nucleophilic state.[2][4] However, this must be balanced against the competing hydrolysis of the sulfonyl chloride reagent in the aqueous buffer, a reaction that also accelerates at higher pH.[5]

Caption: Reaction of this compound with a lysine residue.

Comparative Analysis of Amine-Reactive Chemistries

The choice of a labeling reagent is a critical decision dictated by the experimental goals, the nature of the biomolecule, and the required stability of the final conjugate. Below, we compare sulfonyl chlorides with other major classes of amine-reactive reagents.

Key Performance Characteristics

The following table summarizes the key performance indicators for prominent amine-reactive chemistries, providing a quantitative overview to guide reagent selection.

FeatureSulfonyl ChloridesNHS EstersIsothiocyanates
Reactive Group Sulfonyl chloride (-SO₂Cl)N-Hydroxysuccinimide esterIsothiocyanate (-N=C=S)
Target Residue(s) Primary amines (Lys).[2][4] Potential for secondary amine and other nucleophile reactivity.[2][5]Primary amines (Lys).[1][6]Primary amines (Lys).[2]
Resulting Bond SulfonamideAmideThiourea
Optimal pH 9.0 - 10.0[2][4]7.2 - 8.5[1][7]9.0 - 9.5[1][2]
Aqueous Stability Moderate; susceptible to hydrolysis.[5]Low; highly susceptible to hydrolysis.[1]Moderate
Bond Stability Very High; resistant to hydrolysis and enzymatic cleavage.[8]High; but can be cleaved by some proteases.Very High
Specificity and Potential Off-Target Reactions

While highly reactive towards primary amines, the electrophilicity of sulfonyl chlorides means they can react with other nucleophilic residues under certain conditions.[4] This is a critical consideration for labeling specificity.

Reagent ClassPrimary TargetPotential Off-Target ResiduesComments
Sulfonyl Chlorides Lysine (α- and ε-amines)Cysteine (thiol), Histidine (imidazole), Tyrosine (phenol).[4]Off-target reactivity is generally less favorable than with primary amines. Conjugates with thiols and imidazoles are often unstable.[4] Specificity can be controlled by optimizing pH and reaction time.
NHS Esters Lysine (α- and ε-amines)Cysteine, Histidine, Tyrosine.Generally considered highly specific for primary amines under optimal pH conditions (7.2-8.5). Off-target reactions are less common than with more reactive reagents.
Isothiocyanates Lysine (α- and ε-amines)Cysteine (thiol).Can exhibit dual reactivity, which can be controlled by pH. The thiourea bond formed is exceptionally stable.[2]

The key takeaway is that while sulfonyl chlorides offer superior bond stability, this comes with a slightly broader reactivity profile. Therefore, empirical validation of labeling specificity is paramount.

Experimental Validation of Labeling Specificity

Trustworthiness in any labeling protocol comes from a self-validating system. The most robust method for assessing the specificity of a labeling reaction is through mass spectrometry-based proteomics.

Protocol 1: General Protein Labeling with this compound

This protocol provides a general framework for labeling a protein, such as an antibody (e.g., IgG).

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS or Borate buffer).

  • This compound.

  • Anhydrous aprotic solvent (e.g., Dioxane, THF, or DMF).[2]

  • Reaction Buffer: 0.1 M Sodium Borate Buffer, pH 9.0.

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25) for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction and must be avoided.[6][9]

  • Reagent Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in the anhydrous aprotic solvent. Causality: Sulfonyl chlorides are sensitive to moisture and will hydrolyze; using an anhydrous solvent is critical for preserving reactivity.

  • Labeling Reaction:

    • Cool the protein solution in an ice bath to minimize potential protein degradation at high pH.

    • Add a calculated molar excess (e.g., 10- to 50-fold) of the sulfonyl chloride solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.

    • Allow the reaction to proceed for 1-2 hours at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted sulfonyl chloride.

  • Purification: Remove the unreacted labeling reagent and reaction byproducts by passing the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Mass Spectrometry Analysis of Labeling Specificity

This "bottom-up" proteomics workflow is designed to identify precisely which amino acid residues have been modified.

Procedure:

  • Labeling: Perform the labeling reaction as described in Protocol 1. Include a negative control (protein with no reagent added).

  • Denaturation & Reduction: Denature the labeled protein (e.g., with 8 M urea) and reduce disulfide bonds (e.g., with DTT).

  • Alkylation: Alkylate cysteine residues (e.g., with iodoacetamide) to prevent disulfide bonds from reforming. Causality: This step is crucial. By blocking cysteines, we can definitively determine if any modification on a cysteine residue is from the sulfonyl chloride or an artifact.

  • Digestion: Dilute the sample to reduce the urea concentration and digest the protein into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS/MS scan).

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a theoretical database of the protein's sequence.

    • Crucially, configure the search to look for "variable modifications" on all potential nucleophilic residues (Lys, Cys, His, Tyr, Ser, Thr) corresponding to the mass of the added ethyl propanoate sulfonyl group.

    • The output will provide a list of identified peptides and pinpoint the exact location and identity of any modified amino acids.[12] By comparing the labeled sample to the control, one can quantify the efficiency and specificity of the reaction.

cluster_workflow Experimental Workflow for Specificity Analysis A Protein Labeling (Protocol 1) B Denaturation, Reduction & Alkylation A->B C Proteolytic Digestion (e.g., Trypsin) B->C D LC-MS/MS Analysis C->D E Database Search with Variable Modifications D->E F Site-Specific Identification of Labeled Residues E->F

Caption: Workflow for mass spectrometry-based validation of labeling specificity.

Decision Framework for Reagent Selection

Choosing the optimal reagent requires balancing multiple factors. This decision tree provides a logical framework for navigating the selection process.

A What is the primary goal? B Maximum Conjugate Stability Required? A->B Stability C Protein is sensitive to pH > 8.5? A->C Compatibility D Use Sulfonyl Chloride (e.g., this compound) Validate specificity via MS. B->D Yes E Use Isothiocyanate (Thiourea bond). B->E No F Use NHS Ester (Amide bond). C->F No G Consider alternative chemistries (e.g., reductive amination). C->G Yes

Caption: Decision tree for selecting an amine-reactive labeling reagent.

Conclusion and Recommendations

This compound and other sulfonyl chlorides are highly valuable reagents for bioconjugation, offering a distinct advantage in the formation of exceptionally stable sulfonamide linkages.[8] This stability is paramount for applications requiring long-term integrity in harsh biological environments, such as in vivo diagnostics and therapeutics.

However, the enhanced reactivity that enables this stable bond formation also necessitates a more rigorous approach to validation. Unlike NHS esters, which are generally more specific to primary amines under milder pH, sulfonyl chlorides have a documented potential to react with other nucleophilic residues.[4] Therefore, it is the expert recommendation of this guide that any protocol employing sulfonyl chlorides for bioconjugation must be coupled with a validation system, with mass spectrometry being the gold standard. By empirically determining the sites of modification, researchers can confidently optimize their reaction conditions to achieve both high efficiency and the desired specificity, thereby harnessing the full potential of this powerful chemical tool.

References

A Senior Application Scientist's Guide to Cross-Linking Strategies: A Comparative Analysis of Cleavable and Non-Cleavable Linkers Featuring Ethyl 3-(chlorosulfonyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Linchpin of Bioconjugate Efficacy

In the landscape of advanced therapeutics and chemical biology, bioconjugation—the covalent linking of two molecules, at least one of which is a biomolecule—stands as a foundational technology.[1] Its applications, particularly in the development of Antibody-Drug Conjugates (ADCs), have revolutionized targeted therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[2] At the heart of every ADC lies the linker, a component whose chemical nature dictates the stability, safety, and ultimate efficacy of the entire construct.[2][3]

The choice between a cleavable and a non-cleavable linker strategy is one of the most critical decisions in the design of a bioconjugate.[4][5] This guide provides an in-depth, objective comparison of these two opposing philosophies. We will explore the mechanistic underpinnings, strategic advantages, and inherent limitations of each approach. To ground this discussion in practical chemistry, we will use Ethyl 3-(chlorosulfonyl)propanoate , a versatile heterobifunctional reagent, as a model for illustrating how a single chemical entity can be adapted for either cross-linking strategy.

Featured Reagent: this compound

This compound (CAS: 103472-25-9) is a valuable building block in bioconjugation due to its distinct reactive moieties.[6]

  • Sulfonyl Chloride (-SO₂Cl): This highly reactive group readily and selectively forms stable sulfonamide bonds with primary and secondary amines, such as the ε-amino group of lysine residues on a protein surface.[7] This reaction is efficient under mild physiological conditions.

  • Ethyl Propanoate (-COOCH₂CH₃): This ester group is relatively stable but can be hydrolyzed to a carboxylic acid (-COOH). This carboxyl group then serves as a versatile handle for subsequent conjugation to a second molecule (e.g., a drug payload) using standard carbodiimide chemistry (e.g., EDC/NHS).

This dual functionality allows for a two-stage conjugation process, providing control and precision in the construction of complex bioconjugates.

Core Principles: Cleavable vs. Non-Cleavable Linkers

The fundamental distinction between these two strategies lies in the mechanism of payload release.[8][9]

  • Cleavable Linkers are engineered to be labile, remaining intact in systemic circulation but breaking apart upon encountering specific triggers prevalent in the target cell or tumor microenvironment.[8][10]

  • Non-Cleavable Linkers form a stable, permanent bond. The payload is only released after the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5][11]

The following diagram illustrates the divergent intracellular fates of ADCs constructed with these two linker types.

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_cleavable Cleavable Pathway cluster_noncleavable Non-Cleavable Pathway ADC_C Cleavable ADC (Stable) Internalization Antigen Binding & Internalization ADC_C->Internalization ADC_NC Non-Cleavable ADC (Stable) ADC_NC->Internalization Lysosome Lysosome Internalization->Lysosome Trigger Specific Trigger (e.g., Low pH, Enzymes) Lysosome->Trigger Degradation Antibody Degradation Lysosome->Degradation Release_C Payload Released (Unmodified) Trigger->Release_C Bystander Bystander Effect Release_C->Bystander Release_NC Payload Released (Linker + Amino Acid Attached) Degradation->Release_NC No_Bystander No Bystander Effect Release_NC->No_Bystander

Caption: Divergent intracellular pathways of cleavable and non-cleavable ADCs.

In-Depth Comparison: A Tale of Two Strategies

The selection of a linker strategy is a multi-faceted decision, involving a trade-off between stability, mechanism of action, and the nature of the target.[5]

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Specific cleavage by enzymes (e.g., cathepsins), low pH, or high glutathione levels.[10]Complete proteolytic degradation of the antibody backbone in the lysosome.[11][12]
Released Payload Typically the unmodified, potent parent drug.[13]The drug remains attached to the linker and a single amino acid residue (e.g., Lysine).[13]
Plasma Stability Generally lower, with a potential for premature drug release ("linker instability").[13][14]Generally higher, leading to a more stable ADC in circulation and a predictable pharmacokinetic profile.[4][8][11]
"Bystander Effect" High. The released, membrane-permeable drug can diffuse out and kill adjacent antigen-negative tumor cells.[10][13]Low to negligible. The released payload is typically charged and less membrane-permeable.[4][13]
Off-Target Toxicity Higher potential due to premature release and the bystander effect.[4][15]Lower potential due to higher stability and a limited bystander effect, often resulting in a wider therapeutic window.[8][16]
Therapeutic Application Highly effective in heterogeneous tumors where not all cells express the target antigen.[5]Ideal for homogenous tumors and when maximum stability and a lower toxicity profile are paramount.[17]
Key Requirement Linker must be exquisitely selective for the target environment over systemic circulation.The drug-linker-amino acid metabolite must retain its full cytotoxic activity.[5]
Prominent Examples Brentuximab vedotin (Adcetris®) uses a protease-cleavable valine-citrulline linker.[16]Ado-trastuzumab emtansine (Kadcyla®) uses a stable thioether (SMCC) linker.[8][16]

Experimental Workflows: Applying this compound

The versatility of this compound allows for its incorporation into both strategic frameworks. The key is the introduction, or omission, of a chemically labile moiety during the synthesis of the final conjugate.

Strategy 1: A Non-Cleavable Linker Workflow

In this approach, the sulfonamide bond formed with the protein and the amide bond formed with the payload are both highly stable under physiological conditions, creating a robust, non-cleavable conjugate.

G Reagent This compound Step1 Step 1: Conjugation (Aq. Buffer, pH 8-9) Reagent->Step1 Antibody Antibody (with Lysine -NH2) Antibody->Step1 Intermediate1 Antibody-Linker (Stable Sulfonamide Bond) Step1->Intermediate1 Step2 Step 2: Hydrolysis (Mild Base) Intermediate1->Step2 Intermediate2 Activated Antibody-Linker (Terminal -COOH) Step2->Intermediate2 Step3 Step 3: Payload Coupling (EDC/NHS Chemistry) Intermediate2->Step3 Payload Payload-NH2 Payload->Step3 Final_ADC Final Non-Cleavable ADC Step3->Final_ADC G Reagent This compound Step1 Step 1: Hydrolysis (Mild Base) Reagent->Step1 Intermediate1 Carboxy-sulfonyl chloride Step1->Intermediate1 Step2 Step 2: Payload Coupling (Forms Acid-Labile Hydrazone) Intermediate1->Step2 Payload Payload-Hydrazide Payload->Step2 Cleavable_Linker Cleavable Linker-Payload (Active Sulfonyl Chloride) Step2->Cleavable_Linker Step3 Step 3: Conjugation (Aq. Buffer, pH 8-9) Cleavable_Linker->Step3 Antibody Antibody (with Lysine -NH2) Antibody->Step3 Final_ADC Final Cleavable ADC Step3->Final_ADC

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(chlorosulfonyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of reactive reagents is paramount to laboratory safety and the integrity of research. Ethyl 3-(chlorosulfonyl)propanoate is a valuable building block, but its reactivity, particularly as a water-reactive sulfonyl chloride, necessitates a rigorous and well-understood disposal protocol.[1][2][3] This guide provides a detailed, step-by-step framework for its safe neutralization and disposal, moving beyond a simple checklist to explain the chemical rationale behind each procedural choice. The overriding principle is that a disposal plan must be in place before any experiment begins.[4]

Immediate Safety and Hazard Assessment

This compound is a corrosive and water-reactive compound.[3] Contact with moisture, including humidity in the air, can lead to the formation of corrosive hydrochloric acid and sulfonic acids.[2] All handling and disposal operations must be conducted in a certified chemical fume hood.[5]

Table 1: Hazard Identification for this compound

Hazard Class GHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage.[3]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3] |

Effective mitigation of these hazards begins with robust personal protective equipment (PPE).

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye & Face Tightly fitting safety goggles and a full-face shield.[2] Protects against splashes of the corrosive liquid and its reaction products.
Hand Chemical-resistant gloves (e.g., nitrile rubber).[2] Prevents severe skin burns upon direct contact.
Body Chemical-resistant lab coat or apron.[2] Protects skin and personal clothing from contamination.

| Respiratory | Operations must be performed in a chemical fume hood.[2][5] | Prevents inhalation of corrosive vapors and acid gases generated during handling and neutralization. |

The Core Principle: A Bifurcated Disposal Strategy

The correct disposal procedure fundamentally depends on the nature of the waste. It is critical to first assess whether you are dealing with bulk, unused reagent or small, residual quantities from a completed experiment.

start Waste Assessment: This compound bulk Path A: Bulk, Unused, or Expired Reagent start->bulk  Is it in its original container or a large quantity? residual Path B: Small, Residual Quantities (e.g., from reaction workup, glassware rinsing) start->residual  Is it a dilute residual from an experiment? ehs_disposal Package for Professional Disposal (Do NOT Neutralize in Lab) bulk->ehs_disposal lab_neutralize Proceed to Laboratory Neutralization Protocol residual->lab_neutralize

Caption: Decision workflow for selecting the proper disposal path.

Path A: Disposal of Bulk or Unused Reagent

Unwanted, expired, or surplus quantities of this compound in their original containers should not be neutralized in the laboratory.[6] Attempting to quench a large volume of a reactive chemical can lead to a dangerously uncontrolled exothermic reaction.

Procedure:

  • Ensure Secure Packaging: Confirm the container is tightly sealed and in good condition. If the original container is compromised, carefully transfer the contents to a new, compatible, and properly labeled container in a fume hood.[7]

  • Label as Hazardous Waste: Affix a hazardous waste tag to the container. The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[7][8]

  • Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[6]

Path B: Neutralization of Residual Quantities

Small amounts of this compound remaining after a reaction (e.g., in solution or as residue in glassware) must be carefully and completely neutralized as part of the experimental procedure before being collected as aqueous hazardous waste.[6]

Detailed Protocol for Laboratory Neutralization

This protocol is designed to safely hydrolyze the reactive sulfonyl chloride and neutralize the resulting acidic byproducts. The fundamental principle is the slow, controlled addition of the reactive species to a cooled, basic solution to manage the exothermic reaction.[1][5]

cluster_0 Neutralization Workflow prep 1. Preparation - Prepare 5% sodium bicarbonate solution - Place in ice bath inside a fume hood add 2. Slow Addition - Add residual sulfonyl chloride solution dropwise with vigorous stirring prep->add monitor 3. Monitoring - Observe for gas evolution (CO2) - Ensure temperature remains controlled add->monitor equilibrate 4. Equilibration - Remove ice bath - Stir for at least 1 hour at room temp monitor->equilibrate verify 5. Verification - Check pH of the solution (Should be neutral or slightly basic) equilibrate->verify collect 6. Collection - Transfer to a labeled aqueous hazardous waste container verify->collect pH is ≥ 7

Caption: Step-by-step workflow for neutralizing residual sulfonyl chloride.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a beaker or flask containing a stir bar and a weak basic solution, such as 5% aqueous sodium bicarbonate. The volume of the basic solution should be at least 10 times the volume of the sulfonyl chloride solution to be quenched. Place this container in an ice bath to pre-cool and manage the reaction's heat.[5]

  • Slow Addition: With vigorous stirring, slowly and carefully add the solution containing residual this compound to the cold basic solution dropwise via a pipette or dropping funnel. Never add the basic solution to the sulfonyl chloride. [1] This "reverse addition" ensures the reactive species is always the limiting reagent, preventing a runaway reaction.

  • Monitoring: The reaction will produce hydrochloric acid and the corresponding sulfonic acid, which are then neutralized by the bicarbonate, causing effervescence (CO₂ release). The rate of addition should be controlled to keep this gas evolution gentle and prevent foaming over.

  • Equilibration: Once the addition is complete and gas evolution has ceased, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for at least one hour to ensure the reaction is complete.[9]

  • Verification: Check the pH of the solution using pH paper or a calibrated meter to confirm it is neutral or slightly basic (pH ≥ 7). If the solution is still acidic, add more sodium bicarbonate solution until neutralization is complete.

  • Waste Collection: Transfer the fully quenched and neutralized aqueous solution into a designated hazardous waste container labeled "Aqueous Hazardous Waste". List all components, including water, sodium sulfate, sodium chloride, and the neutralized organic products.[7]

Spill Management

In the event of a spill, immediate and correct action is critical.[2]

  • Evacuate: Alert personnel and clear all non-essential staff from the immediate area.[2]

  • Ventilate: Ensure the fume hood is operational to manage corrosive vapors.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use paper towels or other combustible materials.[5]

  • Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[2]

Summary: Best Practices

Adherence to these protocols is essential for maintaining a safe laboratory environment.

Table 3: Summary of Do's and Don'ts

Do Don't
DO formulate a disposal plan before starting your experiment.[4] DON'T pour this compound or its un-neutralized solutions down the drain.[10]
DO wear all mandatory PPE, including a face shield.[2] DON'T add water or base directly to the sulfonyl chloride.[1]
DO work in a certified chemical fume hood at all times.[5] DON'T attempt to neutralize bulk quantities of the reagent.[6]
DO neutralize residual waste by adding it slowly to a cooled, stirring basic solution.[5] DON'T use combustible materials to clean up spills.[5]

| DO label all waste containers clearly with full chemical names.[7][8] | DON'T seal a container in which a quenching reaction is actively occurring. |

By integrating these procedures into your standard workflow, you ensure the safe and responsible management of reactive chemicals, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.